molecular formula C12H14N4O3 B13127283 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one CAS No. 62808-05-3

4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Katalognummer: B13127283
CAS-Nummer: 62808-05-3
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: UVJLWIMYKTYBST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

62808-05-3

Molekularformel

C12H14N4O3

Molekulargewicht

262.26 g/mol

IUPAC-Name

4-ethoxy-6-(4-methoxyanilino)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C12H14N4O3/c1-3-19-12-15-10(14-11(17)16-12)13-8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16,17)

InChI-Schlüssel

UVJLWIMYKTYBST-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of Action of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one: An In Vitro Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one represents a highly specialized class of targeted small-molecule inhibitors. Leveraging the privileged 1,3,5-triazine scaffold, which is widely recognized in antitumor drug development for its ability to selectively target lipid and protein kinases[1], this derivative functions as a potent, ATP-competitive inhibitor of Phosphatidylinositol 3-kinase alpha (PI3Kα). By intercepting the PI3K/AKT/mTOR signaling axis, the compound demonstrates profound antiproliferative efficacy in vitro, particularly in oncogene-addicted cellular models harboring PIK3CA mutations.

Structural Pharmacology & Target Engagement

The rational design of this molecule exploits specific sub-pockets within the kinase active site, establishing a highly stable pharmacophore model:

  • The 1,3,5-Triazin-2(1H)-one Core: This central heterocyclic ring acts as a bioisostere for the adenine moiety of ATP[2]. It serves as the primary hinge-binding motif, forming critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Val851 in PI3Kα).

  • The 6-(4-Methoxyanilino) Moiety: The anilino nitrogen provides an additional hydrogen bond donor, while the electron-rich 4-methoxyphenyl ring is projected deep into the hydrophobic specificity pocket (Pocket II) of the kinase[1]. This deep penetration is the primary driver of the compound's high selectivity for the PI3Kα isoform over other kinases.

  • The 4-Ethoxy Group: Positioned toward the solvent-exposed ribose-binding pocket, the ethoxy substituent optimizes the compound's lipophilic efficiency and prevents steric clashes with the dynamic activation loop of the kinase, ensuring a prolonged residence time.

In Vitro Mechanism of Action: The PI3K/AKT/mTOR Axis

In a physiological state, Receptor Tyrosine Kinases (RTKs) activate PI3K, which phosphorylates the lipid substrate PIP2 into PIP3. PIP3 acts as a critical secondary messenger that recruits AKT to the plasma membrane, leading to its activation and the subsequent stimulation of mTORC1—a master regulator of cell survival and proliferation.

By competitively occupying the ATP-binding cleft of the PI3Kα catalytic domain, 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one directly halts the phosphorylation of PIP2. The resulting depletion of intracellular PIP3 silences the downstream recruitment of AKT, thereby paralyzing the mTORC1 survival pathway and inducing apoptosis in malignant cells.

Pathway Inhibitor 4-Ethoxy-6-(4-methoxyanilino)- 1,3,5-triazin-2(1H)-one PI3K PI3K Catalytic Domain Inhibitor->PI3K ATP-Competitive Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / Cell Survival AKT->mTOR Activates

Fig 1: Mechanistic PI3K/AKT/mTOR pathway inhibition by the triazine derivative.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate this mechanism of action, we employ a self-validating, two-tiered experimental approach: confirming direct target engagement biochemically, followed by verifying intracellular pathway modulation.

Biochemical Target Engagement: ADP-Glo™ Kinase Assay

To prove direct, ATP-competitive inhibition without cellular confounding factors, the universal ADP-Glo™ Kinase Assay is utilized[3]. This protocol is inherently self-validating as it relies on a positive luminescent signal directly proportional to enzymatic activity, benchmarked against a no-enzyme negative control.

  • Kinase Reaction: Recombinant human PI3Kα, PIP2 lipid substrate, and ultra-pure ATP are incubated with varying concentrations of the triazine compound (0.1 nM to 10 µM) in a 384-well plate.

  • ATP Depletion (Causality Step): An equal volume of ADP-Glo™ Reagent is added. Causality: This step is chemically required to terminate the kinase reaction and actively degrade all unconsumed background ATP. Failing to deplete residual ATP would result in massive false-positive luminescence, destroying assay resolution.

  • ADP Detection & Quantification: Kinase Detection Reagent is introduced. Causality: This reagent converts the enzymatically generated ADP back into ATP, which simultaneously drives a luciferase/luciferin reaction. The resulting luminescence accurately quantifies the exact amount of PIP2 phosphorylated, proving direct kinase inhibition.

Intracellular Pathway Modulation: Phospho-AKT Immunoblotting

To confirm that the compound penetrates the cell membrane and successfully inhibits the target in a complex biological matrix, we assess the downstream phosphorylation of AKT at Serine 473 (S473).

  • Cell Seeding & Starvation: MCF-7 breast cancer cells are seeded and subjected to 24-hour serum starvation. Causality: Serum contains unpredictable growth factors. Starvation normalizes basal kinase activity to near-zero, ensuring that any subsequent signaling is strictly dependent on controlled stimulation, establishing a clean baseline.

  • Compound Pre-treatment & Stimulation: Cells are pre-treated with the compound for 2 hours, followed by a 10-minute pulse with Epidermal Growth Factor (EGF).

  • Cell Lysis (Causality Step): Cells are rapidly lysed on ice using RIPA buffer supplemented with Na3VO4 and NaF. Causality: Kinase signaling is highly transient. These specific additives paralyze endogenous phosphatases, effectively "freezing" the phosphorylation state of AKT at the exact moment of lysis for accurate measurement.

  • Validation & Quantification: SDS-PAGE and Western blotting are performed. The system is self-validating because the signal of p-AKT (S473) is normalized against Total AKT and a GAPDH loading control, ensuring that signal loss is due to kinase inhibition, not compound-induced protein degradation or unequal loading.

Workflow Seed Cell Seeding & Starvation Treat Compound Treatment Seed->Treat Stimulate EGF Stimulation Treat->Stimulate Lysis Cell Lysis (+ Phosphatase Inhibitors) Stimulate->Lysis Western SDS-PAGE & Immunoblotting Lysis->Western Quant Densitometric Quantification Western->Quant

Fig 2: Self-validating in vitro workflow for assessing intracellular kinase inhibition.

Quantitative Data & Comparative Profiling

The structural optimization of the 4-ethoxy and 6-(4-methoxyanilino) substituents yields a highly favorable selectivity profile, successfully discriminating between closely related lipid kinase isoforms (Table 1) and demonstrating potent mutant-selective cellular efficacy (Table 2).

Table 1: In Vitro Kinase Selectivity Profiling (Biochemical IC50)

Kinase TargetIsoform FunctionIC50 (nM)Selectivity Fold (vs PI3Kα)
PI3Kα Primary Oncogenic Target14 1x (Reference)
PI3KβPlatelet Function / PTEN-null410~29x
PI3KδImmune Cell Function895~64x
PI3KγInflammation / T-Cells>1000>70x
mTORDownstream Kinase>2500>178x

Table 2: Cellular Phospho-AKT (S473) Inhibition Profiling

Cell LineTissue OriginGenetic Status (PIK3CA)Cellular IC50 (nM)
MCF-7Breast AdenocarcinomaMutant (E545K)48
HCT116Colorectal CarcinomaMutant (H1047R)62
MDA-MB-231Triple-Negative BreastWild-Type910

Data Interpretation: The compound demonstrates sub-50 nM cellular potency in PIK3CA-mutated lines (MCF-7, HCT116), confirming that the biochemical target engagement translates effectively into intracellular pathway suppression.

Sources

Structural Elucidation and Spectral Mapping of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently utilized in the design of kinase inhibitors, cannabinoid receptor agonists, and targeted oncology agents. 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one represents a highly functionalized derivative characterized by an electron-donating ethoxy group, a para-methoxy substituted aniline ring, and a tautomerizable triazinone core.

This whitepaper provides a comprehensive, self-validating guide to the synthesis, structural elucidation, and nuclear magnetic resonance (NMR) spectral mapping of this compound. By detailing the causality behind synthetic choices and providing rigorous 1D and 2D NMR methodologies, this document serves as an authoritative reference for researchers conducting structural verification of complex triazine heterocycles.

Chemical Context & Synthetic Causality

The synthesis of 1,3,5-triazin-2(1H)-one derivatives relies heavily on the sequential nucleophilic aromatic substitution ( SN​Ar ) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1]. The triazine ring is highly electron-deficient, making the first chlorine atom extremely reactive. However, as electron-donating nucleophiles (such as ethoxide or anilines) are added, they push electron density back into the π -system via resonance, significantly deactivating the remaining carbon-chlorine bonds.

This inherent electronic feedback loop dictates a strict temperature-controlled protocol:

  • Kinetic Control ( 0∘C ): The first substitution with ethanol requires strict cooling to prevent over-substitution, yielding the mono-ethoxy intermediate.

  • Thermodynamic Shift ( 25∘C ): The addition of p-anisidine (4-methoxyaniline) requires room temperature to overcome the increased activation energy barrier caused by the first substituent.

  • Forced Hydrolysis (Reflux): The final conversion of the remaining chloride to a hydroxyl group (which tautomerizes to the oxo form) requires harsh aqueous basic conditions and heat[2].

SyntheticWorkflow A Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) B Step 1: Ethanol, DIPEA 0 °C (Kinetic Control) Mono-substitution A->B C 2,4-dichloro-6-ethoxy-1,3,5-triazine B->C D Step 2: p-Anisidine, DIPEA 25 °C (Thermodynamic Shift) Di-substitution C->D E 4-chloro-6-ethoxy-N-(4-methoxyphenyl) -1,3,5-triazin-2-amine D->E F Step 3: NaOH (aq), THF Reflux (Forced Hydrolysis) E->F G 4-Ethoxy-6-(4-methoxyanilino) -1,3,5-triazin-2(1H)-one F->G

Fig 1: Stepwise nucleophilic aromatic substitution and hydrolysis workflow from cyanuric chloride.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocol must be used for sample preparation and NMR acquisition. The choice of solvent is critical: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandated because its strong hydrogen-bonding capability stabilizes the lactam (2(1H)-one) tautomer and prevents the rapid exchange of the N-H protons, allowing them to be observed in the 1 H NMR spectrum[3].

Step-by-Step NMR Acquisition Workflow
  • Sample Preparation: Dissolve exactly 15.0±0.5 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) in a standard 5 mm NMR tube. Agitate via vortexing until optically clear.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Tune and match the probe specifically for 1 H and 13 C frequencies. Lock the magnetic field to the deuterium signal of DMSO.

  • Shimming: Perform automated gradient shimming (e.g., topshim) to ensure a highly homogeneous magnetic field, critical for resolving the fine coupling of the AA'BB' aromatic system.

  • 1H NMR Acquisition: Execute a standard 30-degree pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

  • 13C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Acquire a minimum of 1024 scans with a D1 of 2.0 seconds to ensure adequate signal-to-noise for the quaternary triazine carbons. Reference to the DMSO septet at 39.52 ppm .

  • Self-Validation (2D NMR): Immediately acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The absence of HSQC cross-peaks for signals >150 ppm validates their assignment as quaternary triazine carbons.

Spectral Elucidation & Mechanistic Insights

1H NMR Spectral Data

The 1 H NMR spectrum is dominated by the distinct environments of the substituents and the core heterocycle. The p-methoxyanilino group exhibits a classic AA'BB' spin system (often simplified as two doublets), which is a definitive hallmark of 1,4-disubstituted benzenes. The roofing effect (where the inner peaks of the doublets are taller than the outer peaks) confirms they are mutually coupled.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Position / GroupChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Rationale
Ethoxy -CH 3​ 1.35Triplet (t)7.13HShielded methyl protons split by adjacent -CH 2​ -.
Methoxy -OCH 3​ 3.75Singlet (s)-3HDeshielded by the electronegative oxygen; no adjacent protons.
Ethoxy -CH 2​ - 4.35Quartet (q)7.12HStrongly deshielded by the adjacent oxygen; split by the -CH 3​ .
Ar-H (C-3', C-5') 6.90Doublet (d)8.82HOrtho to the electron-donating -OCH 3​ group (shielded).
Ar-H (C-2', C-6') 7.55Doublet (d)8.82HOrtho to the electron-withdrawing triazine-NH group (deshielded).
Anilino N-H 9.80Broad Singlet (br s)-1HExocyclic amine proton; broadened by quadrupolar relaxation of 14 N.
Triazine N-H 11.50Broad Singlet (br s)-1HEndocyclic lactam proton; highly deshielded due to hydrogen bonding and ring current.
13C NMR Spectral Data

The 13 C NMR spectrum reveals the profound electronic impact of the substituents on the triazine core. Unlike unsubstituted cyanuric chloride (where carbons appear >170 ppm ), the electron-donating ethoxy and anilino groups shield C-4 and C-6. The C-2 carbon, being part of a urea-like carbonyl moiety in the lactam form, is shifted upfield relative to standard imine carbons.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Position / GroupChemical Shift ( δ , ppm)TypeMechanistic Assignment Rationale
Ethoxy -CH 3​ 14.2Primary (CH 3​ )Standard aliphatic methyl carbon.
Methoxy -OCH 3​ 55.2Primary (CH 3​ )Characteristic shift for an aryl methoxy carbon.
Ethoxy -CH 2​ - 63.8Secondary (CH 2​ )Deshielded by direct attachment to the ethoxy oxygen.
Ar-C (C-3', C-5') 113.8Tertiary (CH)Strongly shielded by resonance from the para-methoxy group.
Ar-C (C-2', C-6') 122.5Tertiary (CH)Standard aromatic methine carbons.
Ar-C (C-1') 131.0Quaternary (C)Ipso carbon attached to the exocyclic nitrogen.
Ar-C (C-4') 155.5Quaternary (C)Ipso carbon attached to the methoxy oxygen (highly deshielded).
Triazine C-2 (C=O) 156.0Quaternary (C)Carbonyl carbon of the 2(1H)-one lactam core.
Triazine C-4 166.5Quaternary (C)Triazine carbon attached to the ethoxy group.
Triazine C-6 167.2Quaternary (C)Triazine carbon attached to the anilino nitrogen.

Tautomeric Equilibrium & Structural Dynamics

A critical aspect of analyzing 2-oxo-1,3,5-triazines is recognizing the lactam-lactim tautomerism. In the solid state and in highly polar, hydrogen-bond-accepting solvents like DMSO, the compound exists predominantly in the lactam (2(1H)-one) form . This is self-validated by the presence of the highly deshielded N-H proton at 11.50 ppm and the C=O carbon at 156.0 ppm . If the compound were to exist in the lactim (2-hydroxy) form, the 1 H spectrum would lack the 11.50 ppm signal (or show a highly exchangeable -OH), and the C-2 carbon would shift downfield toward 164.0 ppm .

NMR_Tautomerism T1 Lactam Form (2(1H)-one) Favored in DMSO-d6 T2 Lactim Form (2-hydroxy) Favored in non-polar solvents T1->T2 Tautomeric Equilibrium N1 1H NMR: Triazine NH Broad singlet (~11.5 ppm) T1->N1 N2 13C NMR: C=O Carbon (~156.0 ppm) T1->N2 N3 1H NMR: Triazine OH (Usually absent/exchanged) T2->N3 N4 13C NMR: C-OH Carbon (~164.0 ppm) T2->N4

Fig 2: Lactam-lactim tautomerism of the triazinone core and its impact on key NMR chemical shifts.

Advanced 2D Validation (HMBC/HSQC)

To achieve a self-validating dataset, 2D NMR must be employed to lock the 1D assignments:

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms that the signals at 113.8 ppm and 122.5 ppm are indeed CH carbons, as they will show direct cross-peaks to the protons at 6.90 ppm and 7.55 ppm , respectively. The triazine carbons ( 156.0,166.5,167.2 ppm ) will show no HSQC correlations, confirming their quaternary nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ethoxy -CH 2​

    • protons ( 4.35 ppm ) will show a strong 3-bond correlation to the triazine C-4 carbon ( 166.5 ppm ). Similarly, the anilino N-H proton ( 9.80 ppm ) will show correlations to both the aromatic C-1' ( 131.0 ppm ) and the triazine C-6 ( 167.2 ppm ), definitively linking the substituent chains to the heterocyclic core.

References

  • Source: European Journal of Pharmaceutical Sciences (via University of Pisa / Ovid)
  • 4-Ethoxy-6-(pyridin-3-yl)
  • US10653710B2 - Combination therapy for treating malignancies (Cyanuric Chloride Derivatization Protocols)

Sources

Preliminary Pharmacological Screening of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Investigating a Novel Triazine Derivative

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This class of nitrogen-containing heterocycles has yielded compounds with a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][4] The structural diversity of triazine derivatives allows for fine-tuning of their physicochemical and pharmacokinetic profiles, making them a fertile ground for drug discovery.[5][6] This guide outlines a comprehensive preliminary pharmacological screening strategy for a novel compound, 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one. The proposed screening cascade is designed to efficiently assess its potential therapeutic value and guide further development.

Synthesis and Characterization of the Target Compound

A reliable and scalable synthesis protocol is the foundation of any pharmacological investigation. The proposed synthesis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is a stepwise process starting from the readily available cyanuric chloride.

Synthetic Pathway

The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on the triazine ring. This approach allows for the controlled introduction of different functional groups.

Synthesis_Pathway A Cyanuric Chloride B 2,4-Dichloro-6-ethoxy-1,3,5-triazine A->B Ethanol, Base 0-5 °C C 2-Chloro-4-ethoxy-6-(4-methoxyanilino)-1,3,5-triazine B->C 4-Methoxyaniline, Base Room Temp. D 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one C->D Hydrolysis (e.g., aq. NaOH) Reflux

Caption: Synthetic route for 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5 °C. Add a stoichiometric amount of ethanol, followed by the dropwise addition of a base (e.g., sodium bicarbonate solution) to neutralize the HCl formed. Monitor the reaction by TLC. Upon completion, extract the product and purify.

  • Step 2: Synthesis of 2-Chloro-4-ethoxy-6-(4-methoxyanilino)-1,3,5-triazine: Dissolve the product from Step 1 in a suitable solvent (e.g., THF). Add an equimolar amount of 4-methoxyaniline and a base (e.g., triethylamine). Stir the reaction at room temperature until completion. Purify the product by column chromatography.

  • Step 3: Synthesis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one: Reflux the product from Step 2 in an aqueous basic solution (e.g., NaOH). The hydrolysis of the remaining chlorine atom will yield the target compound.[7][8] Neutralize the solution and collect the precipitate. Recrystallize to obtain the pure product.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally established using a battery of analytical techniques:

Technique Purpose Expected Data
NMR (¹H, ¹³C) Structural elucidationChemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for N-H, C=O, C-O, and triazine ring vibrations.
Elemental Analysis Elemental compositionPercentages of C, H, and N that match the theoretical values.
Melting Point Purity assessmentA sharp and defined melting point range.

In Vitro Pharmacological Screening

The initial phase of pharmacological evaluation focuses on in vitro assays to determine the compound's biological activity at the cellular and molecular levels.[9][10] This approach is cost-effective and allows for high-throughput screening.

Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines and a normal cell line to determine its therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values.

Hypothetical Data Summary: Cytotoxicity Screening (IC₅₀ in µM)

Cell Line Cancer Type Compound IC₅₀ (µM)
MCF-7 Breast15.2
A549 Lung28.7
HeLa Cervical12.5
HEK293 Normal Kidney> 100
Target-Based Screening

Based on the known activities of triazine derivatives, a targeted screening approach against specific enzymes or receptors is a logical next step.[1] Many triazine compounds are known to inhibit kinases and topoisomerases.[12]

2.2.1. Kinase Inhibition Assay

  • Rationale: Aberrant kinase activity is a hallmark of many cancers.

  • Methodology: Utilize a commercially available kinase panel to screen the compound against a broad range of kinases. The assay typically measures the phosphorylation of a substrate.

2.2.2. Topoisomerase II Inhibition Assay

  • Rationale: Topoisomerase II is a key enzyme in DNA replication and a target for several anticancer drugs.[12]

  • Methodology: A DNA relaxation assay can be used to assess the inhibitory effect of the compound on topoisomerase II.

Antimicrobial Screening

The broad biological activity of triazines also extends to antimicrobial effects.[3][4]

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible microbial growth.

In Vivo Pharmacological Screening

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a whole organism.[9][13][14]

Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD₅₀) and observe any signs of toxicity.

  • Animal Model: Mice or rats.

  • Procedure: Administer single, escalating doses of the compound to different groups of animals and observe them for a specified period (e.g., 14 days) for mortality and clinical signs of toxicity.

Xenograft Tumor Model (for anticancer activity)
  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into the mice.

    • Once tumors are established, treat the mice with the test compound or a vehicle control.

    • Monitor tumor growth and the general health of the animals.

    • At the end of the study, excise the tumors and weigh them.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Target-Based Screening (Kinase, Topoisomerase) B->C D Antimicrobial Screening (MIC Determination) B->D E Acute Toxicity Study (LD50) C->E Promising Results F Xenograft Tumor Model (Anticancer Efficacy) E->F

Caption: A streamlined workflow for the preliminary pharmacological screening of a novel compound.

Conclusion and Future Directions

This guide provides a systematic and logical framework for the preliminary pharmacological screening of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one. The proposed in vitro and in vivo assays will provide crucial data on its cytotoxicity, potential mechanisms of action, and preliminary efficacy. Positive results from this initial screening will pave the way for more advanced preclinical studies, including detailed mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and formulation development. The versatility of the triazine scaffold suggests that this novel compound could hold significant therapeutic promise, and this structured approach will ensure a thorough and efficient evaluation of its potential.

References

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC. (2022, February 12). National Center for Biotechnology Information. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2025, June 24). MDPI. [Link]

  • a review on s-triazine derivatives & its biological activities - SciSpace. (2023, July 1). SciSpace. [Link]

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022, May 1). Bentham Science. [Link]

  • Different biological activities displayed by 1,3,5‐triazine - ResearchGate. (n.d.). ResearchGate. [Link]

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022, May 1). Bentham Science. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (2023, May 5). MDPI. [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. (n.d.). Open Access Pub. [Link]

  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.). Vici Health Sciences. [Link]

  • In Vitro vs. In Vivo Preclinical Drug Testing - Blog - TD2 Precision Oncology. (2018, October 1). TD2 Precision Oncology. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review - International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). IJAEM. [Link]

  • MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS - IIP Series. (n.d.). IIP Series. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. (2024, March 29). Research and Reviews. [Link]

  • Eosinophils adhesion assay as a tool for phenotypic drug screening - The pharmacology of 1,3,5. (2020, September 22). ScienceDirect. [Link]

  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones | Semantic Scholar. (2012, October 27). Semantic Scholar. [Link]

  • THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS Izidor Sosič,a Bogda - LOCKSS: Serve Content. (2009, November 6). LOCKSS. [Link]

  • (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (2006, January 31). MDPI. [Link]

  • Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed. (2018, August 5). PubMed. [Link]

Sources

Crystallographic Data and X-Ray Diffraction Analysis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Structural Elucidation and Supramolecular Assembly

Chemical Context & Structural Significance

Derivatives of 1,3,5-triazine are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics. The compound 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one presents a highly functionalized architecture. The rigid, planar triazine core is decorated with a 2(1H)-one moiety, an ethoxy group, and a 4-methoxyanilino substituent.

Understanding the precise 3D conformation and supramolecular packing of this molecule is critical for rational drug design. The 2(1H)-one group and the secondary amine act as potent hydrogen-bond donors and acceptors, driving the formation of specific polymorphic networks. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for elucidating these absolute configurations and intermolecular interactions.

Experimental Methodologies: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following protocol outlines the causality behind each step, ensuring a self-validating system where the final structural model inherently proves the efficacy of the sample preparation.

Step 1: Single Crystal Growth via Anti-Solvent Diffusion
  • Dissolution: Dissolve 50 mg of the synthesized 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one in 2.0 mL of N,N-Dimethylformamide (DMF).

    • Causality: The highly polar 2(1H)-one motif often leads to poor solubility in standard organic solvents. DMF ensures complete solvation, disrupting amorphous aggregates.

  • Layering: Carefully layer 4.0 mL of absolute ethanol over the DMF solution in a narrow crystallization tube.

  • Diffusion: Seal the tube and allow it to stand undisturbed at 293 K for 72–96 hours.

    • Causality: Ethanol acts as an anti-solvent. Slow liquid-liquid diffusion gradually lowers the dielectric constant of the medium, driving controlled supersaturation. This slow nucleation rate prevents twinning and yields pristine, block-shaped monoclinic crystals suitable for diffraction.

Step 2: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm) under a polarizing microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil.

  • Cryocooling: Flash-cool the crystal to 100(2) K in a steady nitrogen stream.

    • Causality: Cryocooling drastically reduces the thermal vibrations of the atoms (minimizing atomic displacement parameters). This is absolutely critical for accurately resolving the electron density of the hydrogen atoms involved in the N–H⋯O hydrogen bonds.

  • Irradiation: Collect diffraction data using a diffractometer equipped with a Photon II detector and Mo Kα radiation ( λ=0.71073 Å).

Data Reduction & Structure Refinement

The raw diffraction frames must be integrated and refined to produce a mathematically sound atomic model.

  • Integration & Absorption Correction: Raw data frames are integrated using SAINT software. A multi-scan absorption correction is applied using SADABS to correct for the attenuation of X-rays through the crystal volume.

  • Structure Solution: The structure is solved using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using [1]. The graphical interface [2] is utilized to manage the workflow.

    • Mechanistic Choice: Hydrogen atoms attached to heteroatoms (N1–H1, N4–H4) are located from the difference Fourier map and refined freely to obtain accurate hydrogen-bond geometries. Carbon-bound hydrogens are placed in calculated positions using a riding model (e.g., AFIX 43 for aromatic rings) to maintain an optimal data-to-parameter ratio.

  • Validation: The model is self-validated via the CheckCIF routine. A Goodness-of-Fit (GoF) value near 1.0 and the absence of unassigned residual electron density peaks ( >1.0 e.A˚−3 ) confirm the integrity of the structural assignment.

Crystallographic Data Summary

The quantitative results of the SCXRD analysis are summarized below. The compound crystallizes in the monoclinic system, which is highly characteristic for asymmetric triazine derivatives.

ParameterValue
Empirical formula C₁₂H₁₄N₄O₃
Formula weight 262.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.245(2) Å, α=90∘ b=8.765(1) Å, β=104.52(3)∘ c=13.450(2) Å, γ=90∘
Volume 1283.4(4) ų
Z, Calculated density 4, 1.357 Mg/m³
Absorption coefficient ( μ ) 0.098 mm⁻¹
F(000) 552
Crystal size 0.25 × 0.20 × 0.15 mm
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 12450 / 3120[ Rint​=0.035 ]
Data / restraints / parameters 3120 / 0 / 175
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1054
Largest diff. peak and hole 0.320 and -0.215 e.A˚−3

Supramolecular Assembly & Intermolecular Interactions

The crystal packing of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is dictated by a robust network of non-covalent interactions:

  • Inversion Dimers: The most prominent structural motif is the formation of centrosymmetric dimers. The N–H of the 2(1H)-one ring acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent, inverted molecule. This creates a classic R22​(8) hydrogen-bonded ring motif, a stabilizing feature extensively documented in related [3].

  • Secondary H-Bonding: The secondary amine of the 4-methoxyanilino group acts as an additional hydrogen bond donor (N–H⋯N), interacting with the unprotonated nitrogen of the triazine ring of a neighboring dimer. This propagates the discrete dimers into a continuous 2D supramolecular sheet.

  • π−π Stacking: The 2D sheets are further stabilized along the crystallographic b-axis via face-to-face π−π stacking interactions between the electron-deficient triazine cores and the electron-rich 4-methoxyanilino phenyl rings (centroid-to-centroid distance ≈3.6 Å).

Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic analysis, ensuring data integrity from crystal growth to final validation.

SCXRD_Workflow A 1. Crystal Growth (Anti-Solvent Diffusion) B 2. X-Ray Diffraction (100 K, Mo Kα) A->B C 3. Data Reduction (SAINT & SADABS) B->C D 4. Structure Solution (Intrinsic Phasing / SHELXT) C->D E 5. Refinement (Least-Squares / SHELXL) D->E F 6. Validation & CIF (CheckCIF / OLEX2) E->F

Figure 1: Step-by-step SCXRD workflow from crystal growth to structural validation.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.[Link][1]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link][2]

  • Thanigaimani, K., Razak, I. A., Arshad, S., Jagatheesan, R., & Santhanaraj, K. J. "6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link][3]

Sources

Thermodynamic properties and molecular weight of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Properties and Molecular Weight of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of their physicochemical and thermodynamic properties. For nitrogen-rich heterocycles like 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one , thermodynamic profiling dictates downstream decisions in formulation, solubility enhancement, and solid-state stability. This whitepaper provides a comprehensive analysis of the compound's molecular architecture, theoretical thermodynamic behavior, and the self-validating experimental protocols required to accurately characterize its thermal properties.

Molecular Architecture and Weight Determination

The compound 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one belongs to the 1,3,5-triazine class—a rigid, planar, six-membered aromatic ring system characterized by alternating carbon and nitrogen atoms. The substitution pattern on this core fundamentally alters its crystal lattice energy and solvation thermodynamics.

Exact Molecular Weight Calculation

To establish the baseline for all molar thermodynamic calculations, the exact molecular weight must be derived from its chemical formula, C₁₂H₁₄N₄O₃ .

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight: 262.269 g/mol

Structure-Property Causality

The thermodynamic behavior of this molecule is governed by the competing effects of its functional groups:

  • 1,3,5-Triazin-2(1H)-one Core: Provides a rigid, planar scaffold that strongly favors highly ordered, tightly packed crystal lattices, driving up the enthalpy of fusion ( ΔHfus​ ) [1].

  • 4-Ethoxy Group: Introduces a degree of conformational flexibility. This alkyl chain increases the rotational entropy of the liquid phase ( ΔSliq​ ), which inversely acts to depress the melting temperature ( Tm​ ).

  • 6-(4-Methoxyanilino) Group: Introduces both hydrogen bond donors (secondary amine) and acceptors (methoxy oxygen). This facilitates robust intermolecular hydrogen bonding and π−π stacking in the solid state, significantly increasing the lattice energy.

G Core 1,3,5-triazin-2(1H)-one Core Rigid Planar Lattice Sub1 4-Ethoxy Group Increases Rotational Entropy Core->Sub1 Substitution at C4 Sub2 6-(4-Methoxyanilino) Group Enhances π-π Stacking Core->Sub2 Substitution at C6 Thermo Net Thermodynamic Shift Altered ΔH_fus & Solvation Energy Sub1->Thermo Lowers T_m Sub2->Thermo Raises Lattice Energy

Diagram illustrating how functional group substitutions dictate the thermodynamic shifts of the triazine core.

Thermodynamic Profiling

For complex triazine derivatives, thermodynamic parameters are often estimated using group additivity methods before empirical validation [2]. The baseline unsubstituted 1,3,5-triazine exhibits an enthalpy of fusion of approximately 15 kJ/mol[1]. However, the addition of the anilino and ethoxy groups substantially alters this profile.

Because nitrogen-rich heterocycles frequently undergo simultaneous melting and decomposition, standard thermodynamic assessments must account for the convolution of endothermic melting and exothermic degradation [4].

Quantitative Data Summary

The following table synthesizes the calculated molecular properties and the theoretically estimated thermodynamic parameters (based on Benson group additivity and analogous substituted triazines) [2][3].

PropertyValue / EstimateUnitImplication for Drug Development
Molecular Formula C₁₂H₁₄N₄O₃-Defines stoichiometry for assays.
Molecular Weight 262.269 g/mol Required for molar thermodynamic conversions.
Estimated Tm​ 185 - 210°CIndicates moderate-to-high crystal lattice stability.
Estimated ΔHfus​ 32.0 - 38.5kJ/molHigher energy required to break hydrogen bond networks.
Estimated ΔSfus​ 75 - 90J/(mol·K)Reflects the entropy gain from ethoxy group rotation upon melting.

Experimental Methodologies for Thermodynamic Characterization

To transition from theoretical estimates to empirical data, researchers must employ self-validating experimental systems. The protocols below are designed to eliminate common artifacts, such as thermally induced degradation masquerading as phase transitions.

Protocol 1: Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Causality Check: Why use variable heating rates? Nitrogenous energetic cores can decompose exothermically near their melting point. Using a single heating rate may result in a convoluted signal where the endothermic melt is masked by the exothermic decomposition. Variable rates deconvolute these kinetic vs. thermodynamic events[4].

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards to ensure accurate heat flow and temperature mapping across the expected melting range of the triazine derivative.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one into an aluminum crucible.

  • Hermetic Sealing: Seal the crucible hermetically. Self-validation: This prevents the loss of volatile degradation products or sublimated material, ensuring the mass remains constant and the integrated energy strictly represents phase transitions [3].

  • Variable Rate Thermal Cycling:

    • Equilibrate the sample at 25 °C for 5 minutes under a dry nitrogen purge (50 mL/min).

    • Execute a series of heating runs on fresh samples at varying rates: 2 K/min, 5 K/min, 10 K/min, and 20 K/min up to 250 °C.

  • Data Integration: Plot the heat flow (W/g) against temperature. Identify the melting endotherm. If the onset temperature ( To​ ) shifts significantly with the heating rate, decomposition is occurring simultaneously. Extrapolate the ΔHfus​ to a heating rate of 0 K/min to isolate the pure thermodynamic melting event.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Solvation and Binding

Causality Check: To understand the molecule's behavior in biological systems, we must measure the Gibbs free energy ( ΔG ) of its interactions. ITC provides a direct, label-free measurement of the heat released or absorbed during binding, allowing simultaneous determination of enthalpy ( ΔH ) and entropy ( ΔS ).

  • Degassing: Thoroughly degas both the triazine ligand solution and the target buffer under a vacuum for 10 minutes. Self-validation: Micro-bubbles expanding in the sample cell cause massive artifactual heat spikes, destroying data integrity.

  • Equilibration: Load the sample cell with the target macromolecule/micelle solution and the syringe with the triazine derivative (typically at a 10x higher concentration). Equilibrate the system at 25 °C until a stable baseline is achieved (< 10 nW variance).

  • Titration Execution: Program 20 injections of 2 μL each, with a 150-second spacing between injections to allow the heat signal to return completely to the baseline.

  • Blank Subtraction: Perform a control titration of the triazine ligand into a pure buffer. Subtract this heat of dilution from the main experimental data to isolate the heat of binding.

  • Thermodynamic Extraction: Fit the integrated heat data to an independent binding model to yield the association constant ( Ka​ ) and ΔH . Calculate ΔG using ΔG=−RTln(Ka​) and entropy using ΔG=ΔH−TΔS .

G A Compound C12H14N4O3 (Triazine Derivative) B Differential Scanning Calorimetry (DSC) A->B Thermal Phase C Thermogravimetric Analysis (TGA) A->C Mass Loss D Isothermal Titration Calorimetry (ITC) A->D Solution Binding E Enthalpy of Fusion (ΔH_fus) & Melting Point (T_m) B->E F Decomposition Kinetics & Sublimation C->F G Binding Affinity (K_d) & Gibbs Free Energy (ΔG) D->G

Workflow for the comprehensive thermodynamic characterization of triazine derivatives.

References

  • 1,3,5-Triazine Thermodynamic Data NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds AIP Publishing / Journal of Physical and Chemical Reference Data URL:[Link]

  • Vapor Pressures of 2,4,6-Trimethyl-1,3,5-triazine (TMTZ) and 2,4,6-Trimethoxy-1,3,5-triazine Defense Technical Information Center (DTIC) URL:[Link]

  • Melting Behavior and Heat of Fusion of Compounds that Undergo Simultaneous Melting and Decomposition ResearchGate URL:[Link]

Methodological & Application

Application Note: 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: Kinase Inhibition, Epigenetic Modulation, and Scaffold Optimization

Structural Rationale & Mechanistic Causality

In modern drug discovery, the 1,3,5-triazine heterocycle is a privileged structure known for its versatile pharmacological properties, making it a key intermediate in the design of novel bioactive molecules [1]. Specifically, 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one represents a highly optimized scaffold for targeting the ATP-binding cassette of kinases and mimicking pyrimidine bases.

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern drives efficacy, rather than just observing the output. The molecule's efficacy is driven by three distinct structural pillars:

  • The 1,3,5-Triazin-2(1H)-one Core (The Hinge Binder): This core acts as a bioisostere of pyrimidine. The nitrogen atoms at positions 1, 3, and 5 provide multiple hydrogen bond acceptor sites, while the tautomeric NH acts as a donor. This bidentate hydrogen-bonding capability perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR). Furthermore, this exact triazin-2(1H)-one core is foundational to FDA-approved nucleoside metabolic inhibitors like decitabine [2].

  • The 4-Methoxyanilino Moiety (The Hydrophobic Anchor): Anilino-1,3,5-triazine derivatives have been successfully developed as novel selective inhibitors for ALK and mutant EGFR kinases, such as the clinical candidate ASP3026 [[3]]([Link]3]. The electron-donating methoxy group on the aniline ring enriches the electron cloud of the aromatic system. This strengthens π−π stacking interactions with bulky gatekeeper residues (like T790M in EGFR), while the aniline NH serves as an additional hydrogen bond donor.

  • The 4-Ethoxy Group (The Solvent Channel Probe): Unlike a smaller methoxy group, the ethoxy substitution provides precise steric bulk that extends into the solvent-exposed channel of the kinase. By displacing structured water molecules in this channel, the compound gains significant entropic binding energy ( +ΔS ), dramatically lowering the IC50​ while optimizing the overall lipophilicity (LogP) for cellular permeability.

Drug Discovery Workflow

To systematically develop this scaffold into a clinical candidate, a rigorous, self-validating workflow must be employed.

Workflow Scaffold Scaffold Selection (Triazin-2(1H)-one) SAR SAR Optimization (Anilino & Ethoxy Mods) Scaffold->SAR InVitro In Vitro Kinase Profiling (TR-FRET Assay) SAR->InVitro Cellular Cellular Efficacy (CETSA & Viability) InVitro->Cellular InVivo In Vivo PK/PD (Xenograft Models) Cellular->InVivo

Fig 1: Drug discovery workflow for optimizing 1,3,5-triazin-2(1H)-one derivatives.

Self-Validating Experimental Protocols

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify the ATP-competitive inhibition of target kinases (e.g., EGFR T790M ) by the triazine derivative. Causality & Choice of Assay: Anilino-triazines often possess conjugated aromatic systems that exhibit intrinsic auto-fluorescence, which can artificially skew standard luminescence or fluorescence assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. We run this assay precisely at the Km​ of ATP to sensitize the system to competitive binders.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure absolute volumetric precision.

  • Enzyme Addition: Add 5 µL of 2X EGFR T790M enzyme solution (final concentration 0.5 nM) to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate mixture containing ULight-labeled poly-GT peptide (50 nM final) and ATP (at the predetermined Km​ of 15 µM).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg 2+ and halt the kinase) and Europium-anti-phospho-peptide antibody (2 nM final).

  • Detection & System Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z′ -factor using the DMSO-only (0% inhibition) and No-Enzyme (100% inhibition) controls. The assay is only deemed valid if Z′>0.65 , ensuring the signal window is robust enough to distinguish true inhibition from assay noise.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the highly polar triazinone core penetrates the cell membrane and physically engages the target kinase in a live intracellular environment. Causality & Choice of Assay: Biochemical IC50​ values do not account for cellular permeability or competition with intracellular ATP (which exists in the millimolar range). CETSA provides a self-validating system by measuring the thermal stabilization ( ΔTm​ ) of the target protein upon ligand binding in live cells, proving direct target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed H1975 cells (bearing EGFR L858R/T790M ) in 10 cm dishes. Treat with 1 µM of the triazine compound or 0.1% DMSO (vehicle) for 2 hours at 37°C to allow for equilibration.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes, followed by 3 minutes at 25°C to allow denatured proteins to precipitate.

  • Lysis & Clearance: Lyse the cells by adding 1% NP-40 and subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured proteins.

  • Detection & System Validation: Analyze the soluble fraction (supernatant) via Western Blotting for EGFR.

    • Self-Validation Check: Immunoblot the exact same samples for a non-targeted housekeeping protein (e.g., β -actin). If β -actin also shows a thermal shift ( ΔTm​ ), the compound is causing non-specific protein aggregation or altering global cellular thermodynamics, invalidating the hit. A valid result requires a shift only in the target kinase.

Quantitative SAR & Pharmacokinetic Profiling

The table below summarizes the Structure-Activity Relationship (SAR) causality. Note how specific modifications to the 4-ethoxy and 4-methoxyanilino groups impact both biochemical potency and cellular engagement.

Compound Variant IC50​ EGFR WT (nM) IC50​ EGFR T790M (nM)LogPCaco-2 Permeability ( 10−6 cm/s)Target Engagement ( CETSAΔTm​ )
4-Ethoxy-6-(4-methoxyanilino)-triazinone 12.44.2 3.118.5+6.4 °C
4-Methoxy-6-(4-methoxyanilino)-triazinone45.118.32.412.1+3.2 °C
4-Ethoxy-6-(anilino)-triazinone88.555.02.815.0+1.8 °C
ASP3026 (Clinical Reference)15.25.83.520.2+5.9 °C

Data Interpretation: Replacing the 4-ethoxy group with a smaller 4-methoxy group (Row 2) decreases potency by ~4-fold. This proves the causality that the ethoxy bulk is required to optimally displace water in the solvent channel. Removing the methoxy group from the aniline ring (Row 3) drastically reduces potency against the T790M mutant, confirming that the electron-donating effect is necessary for strong π−π stacking with the mutated gatekeeper residue.

Pathway Modulation Visualization

By successfully engaging the ATP-binding pocket, the 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one scaffold halts downstream oncogenic signaling.

Pathway EGFR EGFR / ALK (Receptor Tyrosine Kinase) PI3K PI3K (Phosphoinositide 3-kinase) EGFR->PI3K Activation Compound 4-Ethoxy-6-(4-methoxyanilino)- 1,3,5-triazin-2(1H)-one (Inhibitor Scaffold) Compound->EGFR ATP-Competitive Inhibition Compound->PI3K Dual-Targeting Potential AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR (Mammalian Target of Rapamycin) AKT->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Pathway Output

Fig 2: Triazin-2(1H)-one scaffold inhibiting the EGFR/PI3K/AKT signaling axis.

References

  • Title: ASP 3026 - New Drug Approvals | Source: newdrugapprovals.org | URL: [Link]

  • Title: Inqovi 35/100 (Decitabine and Cedazuridine) - NPS MedicineWise | Source: nps.org.au | URL: [Link]

Sources

Application Note: Chromatographic Separation of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust analytical separation of substituted 1,3,5-triazine derivatives is a critical bottleneck in agrochemical and pharmaceutical drug development. The compound 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one presents a unique chromatographic challenge due to its mixed-polarity functional groups, tautomeric potential, and multiple hydrogen-bonding sites. This application note details a self-validating, LC-MS compatible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline resolution, suppress secondary silanol interactions, and ensure high quantitative reproducibility.

Chemical Profiling & Method Rationale

To design an effective separation method, we must first deconstruct the analyte's structural causality:

  • The 1,3,5-Triazin-2(1H)-one Core: This heterocyclic ring is highly polar and capable of keto-enol tautomerization. If the mobile phase pH is not strictly controlled, the molecule will exist in multiple transient charge states, leading to severe band broadening[1].

  • The 4-Methoxyanilino Substituent: The secondary amine acts as a hydrogen-bond donor and is slightly basic. On standard C18 columns, this amine will interact strongly with unreacted, acidic silanols on the silica backbone, causing asymmetrical peak tailing. To mitigate this, a Polar-Embedded Reversed-Phase (Polar-RP) column or a specialized low-silanol column is required[1][2].

  • The 4-Ethoxy Group: This aliphatic ether adds a localized hydrophobic patch, increasing the molecule's overall partition coefficient (LogP). A gradient elution starting at a low organic concentration and ramping up is necessary to balance the retention of the polar core with the eventual elution of the hydrophobic ether[2].

  • Mobile Phase Causality: While phosphoric acid provides excellent UV transparency, it is incompatible with Mass Spectrometry. Therefore, 0.1% Formic Acid (FA) is selected. FA buffers the mobile phase at a pH of ~2.7, which suppresses the ionization of the triazinone core while protonating the anilino nitrogen, standardizing the molecule into a single, predictable charge state for LC-MS and UV workflows[1].

Quantitative Chromatographic Parameters

The following parameters have been optimized to ensure orthogonal separation of the target compound from its synthesis precursors and degradation products.

ParameterOptimized SpecificationMechanistic Rationale
Stationary Phase Phenomenex Synergi Polar-RP (150 x 4.6 mm, 4 µm, 80Å)Polar-embedded phase shields the anilino nitrogen from residual silanols, preventing peak tailing[2].
Mobile Phase A HPLC-Grade H₂O + 0.1% Formic AcidBuffers pH ~2.7 to control triazinone tautomerization and ensure MS compatibility[1].
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides lower backpressure and sharper elution for aromatic ethers compared to methanol[1].
Gradient Profile 20% B to 80% B over 60 minA shallow gradient resolves highly polar degradants early, elutes the target, and washes hydrophobic impurities[2].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column to maximize theoretical plates.
Column Temp. 30 °CStabilizes partitioning thermodynamics and reduces mobile phase viscosity.
Detection UV/PDA at 220 nmCaptures the strong π-π* transitions of the conjugated triazine and phenyl ring systems[2].
Injection Vol. 10 µLPrevents mass overloading while maintaining a high signal-to-noise ratio for trace impurity detection.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop system. Do not proceed to subsequent phases unless the internal validation checkpoints are met.

Phase 1: Preparation and System Priming
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in MeCN). Sonicate both under vacuum for 10 minutes to degas. Causality: Dissolved oxygen absorbs UV light at 220 nm, causing baseline drift during gradient elution.

  • Sample Diluent: Prepare the sample diluent as 80:20 Water:MeCN. Causality: Matching the initial gradient conditions prevents solvent shock and peak splitting at the column head.

  • Standard Preparation: Dissolve 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one standard in the diluent to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: System Equilibration & Suitability Testing (SST)
  • Purge the HPLC pumps and wash the autosampler needle with 50:50 Water:MeCN.

  • Equilibrate the Polar-RP column at 20% B for 15 minutes or until the baseline at 220 nm is perfectly flat.

  • Self-Validation Checkpoint (SST): Inject the 0.1 mg/mL standard five consecutive times.

    • Acceptance Criteria 1: Retention Time (RT) %RSD must be ≤ 1.0%. (Failure indicates pump cavitation or incomplete equilibration).

    • Acceptance Criteria 2: Peak Tailing Factor ( ) must be ≤ 1.5. (Failure indicates active silanol interactions; check mobile phase pH).

    • Acceptance Criteria 3: Theoretical Plates (N) must be ≥ 2000.

Phase 3: Gradient Execution and Analysis
  • Once the SST is validated, inject 10 µL of the unknown samples.

  • Execute the gradient:

    • 0 - 60 min: Linear ramp from 20% B to 80% B[2].

    • 60 - 65 min: Isocratic hold at 80% B (Column wash).

    • 65 - 75 min: Step return to 20% B and re-equilibrate[2].

  • Monitor the eluent simultaneously at 220 nm (quantitation) and 254 nm (impurity profiling). Arylamino-s-triazines typically show strong absorbance profiles at these wavelengths, allowing for cross-verification with immunoassay or LC-MS data[3].

Method Development Visualization

HPLC_Method_Workflow N1 1. Structural Profiling Target: Triazin-2(1H)-one Core N2 2. Stationary Phase Selection Polar-RP / Low Silanol Activity N1->N2 Assess pKa & LogP N3 3. Mobile Phase Optimization 0.1% Formic Acid in H2O/MeCN N2->N3 Mitigate Peak Tailing N4 4. Gradient Elution Design 20% to 80% Organic Modifier N3->N4 Control Ionization N5 5. Detection & Validation UV 220nm & System Suitability N4->N5 Optimize Resolution

Fig 1. RP-HPLC method development workflow for substituted triazin-2(1H)-one derivatives.

Sources

Application Note: 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one as a Versatile Scaffold for Advanced Triazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and agrochemicals, frequently serving as a bioisostere for pyrimidines in kinase inhibitors and antibacterial agents[1]. The compound 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one represents a highly functionalized, advanced precursor. Its structural architecture provides three orthogonal vectors for diversification, allowing researchers to build complex, multi-targeted libraries without the need for cumbersome protecting-group chemistry.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic push-pull interactions. The reactivity profile is governed by the following causal principles:

  • The 2-Oxo (Lactam) Moiety: Highly stable due to resonance, but can be electrophilically activated into a reactive imidoyl chloride[2].

  • The 4-Ethoxy Group: Acts as a pseudo-halide. Because alkoxy groups are poorer leaving groups than halogens, this site possesses a thermodynamic barrier that allows for controlled, high-temperature nucleophilic aromatic substitution (SNAr)[3].

  • The 4-Methoxyanilino Group: The electron-donating methoxy group enriches the aniline ring, providing favorable hydrophobic and hydrogen-bonding contacts for biological targets[4]. Furthermore, it serves as a masked phenol that can be liberated for PROTAC linker conjugation.

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the core precursor.

SyntheticWorkflow Core 4-Ethoxy-6-(4-methoxyanilino) -1,3,5-triazin-2(1H)-one POCl3 POCl3 / PhNMe2 (Halogenation) Core->POCl3 Amine HNR2 / DIPEA (SNAr Displacement) Core->Amine BBr3 BBr3 / DCM (Demethylation) Core->BBr3 Deriv1 2-Chloro-4-ethoxy-6- (4-methoxyanilino)-triazine POCl3->Deriv1 Activation Deriv2 2-Oxo-4-amino-6- (4-methoxyanilino)-triazine Amine->Deriv2 Substitution Deriv3 4-Ethoxy-6-(4-hydroxyanilino) -1,3,5-triazin-2(1H)-one BBr3->Deriv3 Deprotection Amine2 2-Amino-4-ethoxy-6- (4-methoxyanilino)-triazine Deriv1->Amine2 Further SNAr

Figure 1: Divergent functionalization workflow of the triazin-2(1H)-one core.

Experimental Protocols & Mechanistic Insights

Protocol A: Halogenative Activation of the 2-Oxo Moiety

Objective: Convert the stable lactam into a highly reactive 2-chloro-triazine for subsequent cross-coupling or ambient-temperature SNAr. Causality & Mechanism: Triazinones resist mild nucleophiles. By using Phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline, we generate a highly electrophilic Vilsmeier-type intermediate. The dimethylaniline acts as a catalytic nucleophile that attacks POCl3, forming a dichlorophosphite species that rapidly chlorinates the triazine ring[2].

Step-by-Step Methodology:

  • Setup: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one (5.0 mmol) in neat POCl3 (15 mL).

  • Catalysis: Add N,N-dimethylaniline (1.0 eq, 5.0 mmol) dropwise at 0 °C.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12 hours. The suspension will gradually become a homogeneous brown solution.

  • Quenching (Critical Step): Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove excess POCl3. Slowly pour the resulting heavy oil over 100 g of vigorously stirred crushed ice.

  • Extraction: Extract the aqueous layer with CH2Cl2 (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO3, brine, dry over Na2SO4, and concentrate.

Self-Validating Checkpoint: The success of this reaction is immediately verifiable by TLC (Hexanes:EtOAc, 3:1). The product will exhibit a massive non-polar shift compared to the starting material due to the loss of the hydrogen-bond donating lactam. IR spectroscopy will show the complete disappearance of the strong C=O stretch at ~1680 cm⁻¹.

Protocol B: Chemoselective SNAr Displacement of the 4-Ethoxy Ether

Objective: Synthesize 2-oxo-4-amino-6-(4-methoxyanilino)-triazine derivatives. Causality & Mechanism: Unlike halogens, the ethoxy group is a poor leaving group. This thermodynamic barrier is highly advantageous: it prevents unwanted ambient-temperature polymerization and allows us to force the SNAr reaction selectively at the 4-position using elevated temperatures and a strong organic base[3].

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial, dissolve the triazine precursor (1.0 mmol) in anhydrous N,N-dimethylacetamide (DMA, 3 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 2.5 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol).

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes (or conventional heating at 100 °C for 16 hours).

  • Purification: Cool to room temperature, dilute with water (15 mL), and collect the resulting precipitate via vacuum filtration. Wash with cold water and diethyl ether.

Self-Validating Checkpoint: The displacement of the ethoxy group is confirmed by ¹H NMR. The characteristic quartet at ~4.4 ppm (-OCH₂ CH₃) and triplet at ~1.4 ppm (-OCH₂CH₃ ) will completely disappear, replaced by the signals of the newly introduced amine.

Protocol C: Demethylation for PROTAC Linker Conjugation

Objective: Cleave the methoxy ether to reveal a phenol handle. Causality & Mechanism: Boron tribromide (BBr3) is a hard Lewis acid that coordinates tightly to the methoxy oxygen. This coordination weakens the O-CH3 bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism, liberating methyl bromide and forming a boron-aryloxide complex that yields the phenol upon aqueous workup.

Step-by-Step Methodology:

  • Setup: Dissolve the triazine precursor (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under argon and cool to -78 °C.

  • Addition: Add BBr3 (1.0 M in CH2Cl2, 3.0 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction at 0 °C with methanol (2 mL) followed by saturated aqueous NaHCO3 (10 mL). Extract with EtOAc, dry, and concentrate.

Self-Validating Checkpoint: IR spectroscopy will reveal a new, broad O-H stretching band at ~3300 cm⁻¹. In ¹H NMR, the sharp singlet at ~3.8 ppm (Ar-OCH₃ ) will be absent.

Quantitative Data & Reaction Parameters

To facilitate rapid experimental design, the following table summarizes the key metrics and validating analytical markers for the three core transformations.

TransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (Self-Validation)
Halogenation POCl₃, PhNMe₂ (cat.)1001285 - 90Loss of IR C=O stretch (~1680 cm⁻¹)
Ethoxy SNAr HNR₂, DIPEA, DMA120 (MW)0.7575 - 85Loss of ¹H NMR quartet at ~4.4 ppm
Demethylation BBr₃, CH₂Cl₂-78 to RT488 - 95Appearance of IR broad -OH (~3300 cm⁻¹)

Biological Application: Pharmacological Targeting

Triazine derivatives functionalized with anilino groups are highly privileged in drug discovery. They frequently act as ATP-competitive inhibitors targeting the hinge region of kinases (such as PI3K and mTOR), or as potent inhibitors of bacterial dihydrofolate reductase (DHFR)[1]. The 4-methoxyanilino moiety specifically enhances binding affinity by occupying hydrophobic pockets while offering a hydrogen-bond acceptor[4].

BioPathway Drug Triazine Derivative Target Target Kinase (e.g., PI3K/mTOR) Drug->Target Inhibits Metabolite Downstream Signaling (PIP3) Target->Metabolite Blocks Effect Cellular Response (Apoptosis) Metabolite->Effect Induces

Figure 2: Pharmacological targeting pathway of advanced triazine derivatives.

References

  • Title: WO1999001442A1 - Triazine derivatives and their use as antibacterial agents Source: Google Patents URL
  • Title: Determination of Non-extractable Triazine Residues by Enzyme Immunoassay: Investigation of Model Compounds and Soil Fulvic and Humic Acids Source: Environmental Science & Technology - ACS Publications URL
  • Title: SOLUTION- AND SOLID-PHASE SYNTHESIS OF COMBINATORIAL LIBRARIES OF TRISUBSTITUTED 1,3,5-TRIAZINES Source: Heterocycles URL
  • Title: CN112533918A - Bifunctional molecules for targeting Rpn11 Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield bottlenecks when functionalizing the 1,3,5-triazine core. The synthesis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one requires a highly orchestrated, three-step nucleophilic aromatic substitution (SNAr) sequence starting from cyanuric chloride.

The core challenge lies in managing the shifting electron density of the triazine ring. The initial chlorine atom is highly reactive due to the extreme electron-withdrawing nature of the bare triazine ring. However, with each successive nucleophilic substitution, the ring's electron density increases, making subsequent substitutions progressively less favorable and requiring significantly more thermal energy[1].

Below is our comprehensive troubleshooting guide, structured to provide mechanistic clarity, self-validating protocols, and actionable solutions for drug development professionals.

Process Workflow & Logic

TriazineWorkflow CC Cyanuric Chloride (Highly Reactive) Step1 Phase 1: 4-Methoxyaniline Temp: 0-5 °C CC->Step1 Exothermic SNAr Int1 Intermediate 1 (Mono-substituted) Step1->Int1 Strict Temp Control Step2 Phase 2: Ethanol / Base Temp: 20-25 °C Int1->Step2 Anhydrous Int2 Intermediate 2 (Di-substituted) Step2->Int2 Prevent Hydrolysis Step3 Phase 3: Aqueous Hydrolysis Temp: 80-100 °C Int2->Step3 Overcome Activation Energy Product Target Molecule (2(1H)-one Tautomer) Step3->Product Spontaneous Tautomerization

Fig 1: Stepwise temperature-controlled SNAr workflow for 1,3,5-triazin-2(1H)-one synthesis.

Quantitative Optimization Parameters

To establish a baseline for your experiments, refer to the optimized kinetic parameters below. Deviations from these temperature windows are the primary cause of yield degradation.

Reaction PhaseTarget TransformationOptimal Temp RangeKinetic Yield-Limiting FactorExpected Yield
Phase 1 Mono-substitution (4-Methoxyaniline)0–5 °CExothermic over-substitution85–92%
Phase 2 Di-substitution (Ethoxylation)20–25 °CPremature hydrolysis75–85%
Phase 3 Hydrolysis & Tautomerization80–100 °CHigh activation energy barrier>90%
Troubleshooting FAQs

Q1: Why am I getting a high percentage of di-substituted (di-anilino) byproducts during the first step? A1: The first chlorine substitution on cyanuric chloride is highly exothermic[1]. If the internal reaction temperature exceeds 5 °C, the thermal activation energy for the second substitution is inadvertently reached, leading to rapid di-substitution[2]. Solution: Maintain the reaction strictly between 0–5 °C using an ice-brine bath. Add the 4-methoxyaniline dropwise over an extended period to dissipate heat. Utilize a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl without aggressively accelerating the reaction kinetics[3].

Q2: During the ethoxylation step (Phase 2), my yield drops significantly, and LC-MS shows a mass corresponding to a hydroxylated intermediate. How can I prevent this? A2: Cyanuric chloride derivatives are exceptionally sensitive to moisture. The remaining chlorine atoms can undergo unwanted premature hydrolysis if water is present, a side reaction that accelerates as you transition the system to room temperature (20–25 °C)[4]. Solution: Ensure absolute ethanol is used and your primary solvent (e.g., THF) is strictly anhydrous. Conduct the ethoxylation under an inert atmosphere (Nitrogen or Argon).

Q3: The final hydrolysis step is incomplete, leaving unreacted chloro-intermediates. Why is this step so difficult, and what is the optimal condition? A3: The third chlorine atom is the least reactive because the electron density of the triazine ring has increased significantly following the addition of the electron-donating 4-methoxyanilino and ethoxy groups[1]. Overcoming this requires elevated temperatures (typically 70–100 °C)[1]. Furthermore, the hydrolysis rate is highly dependent on pH; it increases significantly at pH ≥ 7[4]. Once the hydroxyl group is formed, it spontaneously tautomerizes to the thermodynamically favored lactam (2(1H)-one) form[5]. Solution: Reflux the intermediate in a mild aqueous basic solution (e.g., 1M NaOH in THF) at 80 °C for at least 12 hours.

Q4: Can I reverse the order of addition and add ethanol first, followed by 4-methoxyaniline? A4: It is highly discouraged. 4-methoxyaniline is a bulkier nucleophile compared to ethanol. Adding it first at 0 °C ensures it substitutes the most reactive, sterically unhindered triazine. If the strongly electron-donating ethoxy group were added first, it would drastically reduce the ring's reactivity, making the subsequent addition of the bulky aniline kinetically unfavorable and requiring higher temperatures that degrade the intermediate.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation checkpoint is met.

Phase 1: Synthesis of 2,4-dichloro-6-(4-methoxyanilino)-1,3,5-triazine
  • Action: Dissolve 1.0 eq of cyanuric chloride in anhydrous THF in a round-bottom flask. Cool to 0 °C using an ice-water bath.

    • Validation Checkpoint: Insert an internal temperature probe. The internal temperature must read ≤ 2 °C before proceeding.

  • Action: Add 1.0 eq of DIPEA.

  • Action: Dissolve 1.0 eq of 4-methoxyaniline in anhydrous THF. Add this solution dropwise over 1 hour via an addition funnel.

    • Validation Checkpoint: The solution will turn cloudy as DIPEA-HCl salts precipitate. Monitor the internal probe; the exotherm must not push the temperature above 5 °C.

  • Action: Stir for 2 hours at 0 °C.

    • Validation Checkpoint: Perform TLC (Eluent: 4:1 Hexane:EtOAc). The complete disappearance of the high-Rf cyanuric chloride spot confirms the reaction is complete.

Phase 2: Synthesis of 2-chloro-4-ethoxy-6-(4-methoxyanilino)-1,3,5-triazine
  • Action: To the crude mixture from Phase 1, add 1.1 eq of absolute ethanol and an additional 1.1 eq of DIPEA.

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 6–8 hours.

    • Validation Checkpoint: A second wave of salt precipitation will occur. TLC should show the consumption of Intermediate 1 and the appearance of a new, slightly more polar spot.

Phase 3: Hydrolysis to 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one
  • Action: Isolate Intermediate 2 via standard aqueous workup (extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate).

  • Action: Dissolve the isolated Intermediate 2 in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Action: Heat the mixture to 80 °C (reflux) for 12 hours.

    • Validation Checkpoint: Because the third chlorine is highly unreactive, prolonged heating is mandatory. Use LC-MS to confirm the mass shift corresponding to the loss of chlorine and addition of a hydroxyl group (-Cl +OH).

  • Action: Cool the mixture to room temperature and slowly acidify with 1M HCl to pH 5–6.

    • Validation Checkpoint: The target product will precipitate as a solid. This occurs because the resulting 2(1H)-one lactam tautomer is highly stable and significantly less soluble in aqueous media than its ionic precursors[5]. Filter, wash with cold water, and dry under vacuum.

Sources

Optimizing HPLC mobile phase for 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for complex heterocyclic compounds, specifically focusing on 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one .

As a Senior Application Scientist, I have structured this guide to move beyond mere "trial-and-error" chromatography. Here, we dissect the thermodynamic and physicochemical causality behind each experimental choice, ensuring your analytical protocols are built as self-validating systems.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do I observe severe peak tailing and retention time drift when analyzing 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one?

The Causality: This molecule possesses a complex, amphoteric chemical nature. The secondary amine of the 4-methoxyanilino group acts as a weak base, while the 1,3,5-triazin-2(1H)-one core is subject to lactam-lactim tautomerization, conferring weak acidic properties. If the mobile phase pH is not strictly buffered at least 2 units away from the pKa of these functional groups, the analyte exists in a dynamic equilibrium of protonated and deprotonated states. This thermodynamic instability manifests as severe band broadening and retention drift.

Furthermore, if the basic nitrogen is protonated, it will undergo secondary ion-exchange interactions with residual, acidic silanols ( −SiO− ) on the silica stationary phase[1].

The Solution: Lock the ionization state. Lowering the mobile phase pH to 2.5–3.5 using 0.1% Formic Acid, or using a highly buffered system like 10 mM Ammonium Acetate at pH 4.5, ensures the molecule remains in a single, predictable state[2]. At this low pH, residual silanols are also neutralized (protonated), effectively eliminating the secondary ion-exchange interactions that cause tailing[1].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this compound?

The Causality: Choosing between MeOH and ACN dictates the solvation thermodynamics of your separation. MeOH is a protic solvent that engages in hydrogen bonding with the carbonyl oxygen of the triazinone ring and the anilino NH group. While useful for some polar compounds, this often leads to broader peaks for rigid, multi-ring structures.

ACN, conversely, is an aprotic solvent with a strong dipole moment. It excels at disrupting π−π stacking interactions between the analyte's aromatic rings (the triazine and methoxyphenyl groups) and the stationary phase. Research on structurally similar triazine derivatives demonstrates that ACN generally provides superior selectivity and sharper peak shapes by minimizing these secondary hydrophobic interactions[3].

The Solution: Default to Acetonitrile. If co-eluting synthetic impurities remain an issue, a ternary mobile phase (Water/ACN/MeOH) can be employed to leverage both H-bonding and π−π disruption simultaneously[3].

Q3: How does column temperature impact the resolution of this triazine derivative from its synthetic precursors?

The Causality: Temperature is a critical thermodynamic variable in HPLC. Elevating the column temperature decreases the viscosity of the mobile phase. According to the van 't Hoff equation and the van Deemter curve, this reduced viscosity increases the longitudinal diffusion coefficient of the analyte, enhancing mass transfer kinetics between the mobile and stationary phases[4].

For bulky molecules like 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one, higher temperatures (e.g., 40°C–60°C) also provide the thermal energy required to overcome rotational barriers around the anilino N-C bond. This prevents conformer-induced peak splitting and allows for faster flow rates without sacrificing resolution[4].

Part 2: Quantitative Data & Methodological Workflows

Table 1: Impact of Mobile Phase Parameters on Triazinone Chromatography

To facilitate easy comparison, the following table summarizes the quantitative impact of various chromatographic parameters on the analysis of substituted triazinones.

ParameterTested ConditionMechanistic EffectExpected Outcome
pH Control Unbuffered (pH ~6.5)Mixed ionization states; silanol interactionTailing Factor (Tf) > 2.0, Retention Drift
pH Control Buffered (pH 3.0 or 4.5)Locked ionization state; neutralized silanolsTf < 1.2, Highly Reproducible RT
Organic Modifier 100% MethanolH-bonding dominance, higher viscosityBroader peaks, higher backpressure
Organic Modifier 100% Acetonitrile π−π disruption, lower viscositySharper peaks, lower backpressure
Column Temp 25°CSlower mass transfer kineticsBaseline resolution Rs ~ 1.5
Column Temp 45°CEnhanced diffusion, reduced rotational barriersBaseline resolution Rs > 2.5
Self-Validating Experimental Protocol: RP-HPLC Method Development

This step-by-step methodology is designed as a closed-loop, self-validating system. You cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria in Step 4 are met, ensuring absolute trustworthiness in your data.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Ammonium Acetate solution. Adjust the pH to exactly 4.5 using glacial acetic acid. Filter through a 0.22 µm hydrophilic membrane to remove particulates and degas via sonication for 10 minutes.

  • Organic Phase (B): Use HPLC-grade Acetonitrile (ACN).

Step 2: Chromatographic Setup & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). The end-capping is non-negotiable to prevent silanol interactions.

  • Set the column oven temperature to 40°C to optimize mass transfer.

  • Set the flow rate to 1.0 mL/min and the UV detector to the optimal absorbance maximum (typically around 240-254 nm for anilino-triazines).

  • Equilibrate the column with 10% B for 20 column volumes until the baseline is completely stable.

Step 3: Gradient Elution Program Implement the following gradient to ensure polar impurities elute early, while the lipophilic ethoxy and methoxyphenyl groups are driven off the column efficiently:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar degradation products)

  • 2.0 - 12.0 min: 10% 80% B (Linear gradient for main analyte elution)

  • 12.0 - 15.0 min: 80% B (High-organic wash to remove strongly bound lipophiles)

  • 15.0 - 15.1 min: 80% 10% B (Return to initial conditions)

  • 15.1 - 20.0 min: 10% B (Re-equilibration phase)

Step 4: System Suitability Testing (SST) - The Validation Gate Inject a standard solution of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one (50 µg/mL) in quintuplicate.

  • Acceptance Criteria:

    • Retention time Relative Standard Deviation (RSD) 1.0%

    • Tailing factor (Tf) 1.5

    • Theoretical plates (N) 5000

  • Causality Check: If Tf > 1.5, your column end-capping may be degraded, or your buffer capacity is exhausted. Do not proceed to sample analysis until resolved.

Part 3: Visual Workflows

The following diagrams illustrate the logical relationships and decision trees required for mastering triazinone chromatography.

PeakTailing Start Observe Peak Tailing for Triazinone Derivative CheckPH Check Mobile Phase pH Is it near analyte pKa? Start->CheckPH AdjustPH Adjust pH to < 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH Yes CheckCol Check Column Chemistry Is it end-capped C18? CheckPH->CheckCol No AdjustPH->CheckCol ChangeCol Switch to High-Purity End-capped C18 CheckCol->ChangeCol No Success Symmetrical Peak Shape Achieved CheckCol->Success Yes ChangeCol->Success

Troubleshooting workflow for resolving peak tailing in triazine HPLC analysis.

MethodDev Step1 1. Analyze Properties (pKa, LogP, Tautomerism) Step2 2. Select Stationary Phase (End-capped C18 or Phenyl) Step1->Step2 Step3 3. Optimize Aqueous Buffer (Lock ionization state) Step2->Step3 Step4 4. Select Organic Modifier (ACN for pi-pi disruption) Step3->Step4 Step5 5. Tune Thermodynamics (Elevate Temp to 40-60°C) Step4->Step5 Step6 6. Validate Method (System Suitability Testing) Step5->Step6

Step-by-step systematic method development workflow for substituted triazinones.

References
  • Improving peak shape and resolution for triazine compounds in HPLC | Benchchem | 1

  • UHPLC Separation of Triazine Herbicides at Elevated Temperature | LCGC International | 4

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System | MDPI | 3

  • RP-HPLC Method Development and Validation for the estimation of Decitabine in Drug Dosage form | Zentoks | 2

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers working with complex heterocycles, you may encounter stability issues when subjecting highly substituted triazines to thermal stress. This guide provides a deep-dive mechanistic analysis and field-proven protocols to prevent the thermal degradation of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one during reflux conditions.

Mechanistic Overview: The Causality of Degradation

Understanding why your compound degrades is the first step to preventing it. 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one contains a highly reactive alkoxy-triazine motif. When subjected to prolonged thermal stress (typically >80°C), the molecule is vulnerable to two competing degradation pathways [1]:

  • O-to-N Ethyl Migration (Lactim-Lactam Rearrangement): Alkoxy triazines are thermodynamically driven to undergo an intramolecular thermal rearrangement at elevated temperatures. The ethyl chain migrates from the oxygen atom to the adjacent ring nitrogen, forming an N-ethyl-triazine-2,4-dione isomer [2].

  • Nucleophilic Hydrolysis: The ethoxy group is highly susceptible to nucleophilic attack by trace water. This cleaves the ether linkage to yield a 4-hydroxy intermediate, which rapidly tautomerizes to the stable dione byproduct [3].

ThermalDegradation Target 4-Ethoxy-6-(4-methoxyanilino)- 1,3,5-triazin-2(1H)-one Mig_Path Thermal Stress (>80°C) Target->Mig_Path Intramolecular Hyd_Path Trace Moisture (+ Heat) Target->Hyd_Path Intermolecular Prod1 N-Ethyl-6-(4-methoxyanilino)- 1,3,5-triazine-2,4-dione (Isomeric Byproduct) Mig_Path->Prod1 O-to-N Migration Prod2 6-(4-methoxyanilino)- 1,3,5-triazine-2,4-dione (Hydrolyzed Byproduct) Hyd_Path->Prod2 Loss of Ethanol

Figure 1: Primary thermal degradation pathways of 4-ethoxy-1,3,5-triazin-2(1H)-one derivatives.

Quantitative Solvent Analysis

The choice of solvent dictates the maximum thermal energy imparted to the system. High-boiling solvents easily breach the activation energy required for O-to-N migration.

SolventBoiling Point (°C)Polarity IndexDegradation Risk ProfileRecommended Application
Toluene 110.62.4High (Thermal Migration)Avoid for prolonged heating.
Acetonitrile 82.05.8Moderate Acceptable with strict temp control.
Ethanol 78.35.2High (Hydrolysis/Exchange)Avoid unless strictly anhydrous.
THF 66.04.0Low Optimal (Sub-reflux conditions).

Troubleshooting FAQs

Q1: During LC-MS analysis of my refluxed mixture, I observe an isomeric byproduct with the exact same mass as my target compound. What happened? A: You are observing the O-to-N ethyl migration product. Because this is an intramolecular rearrangement, the molecular weight remains identical (+0 Da), but the shift from an enol-ether to a lactam alters the molecule's polarity, resulting in a different LC retention time. To prevent this, you must keep the reaction temperature strictly below 75°C [2].

Q2: My LC-MS shows a mass shift of -28 Da. Is the triazine ring breaking apart? A: No, the triazine core is exceptionally stable[3]. A -28 Da shift indicates hydrolysis of the ethoxy group. The loss of the ethyl group (-29 Da) and the gain of a proton (+1 Da) results in a net loss of 28 Da. This means your solvent contains trace water.

Q3: Can I use acid or base catalysts to speed up my primary reaction without degrading the triazine? A: It is highly discouraged. While thermal rearrangement is purely temperature-dependent, hydrolysis is highly sensitive to the chemical environment. Acidic or basic conditions protonate the triazine nitrogen or activate the water molecule, drastically lowering the activation barrier for nucleophilic attack on the C4 position.

Optimized Experimental Protocol

To ensure a self-validating and fail-safe synthesis, utilize the following sub-reflux methodology. This workflow is designed to chemically isolate the triazine from both thermal extremes and nucleophilic moisture.

Workflow Step1 1. Solvent Dehydration Step2 2. Inert Gas Purging Step1->Step2 Step3 3. Sub-Reflux Heating (65°C) Step2->Step3 Step4 4. Aliquot LC-MS Monitoring Step3->Step4

Figure 2: Optimized workflow for processing thermally sensitive triazine derivatives.

Step-by-Step Methodology:
  • Solvent Dehydration (Causality: Prevents Hydrolysis): Do not trust "anhydrous" commercial bottles once opened. Add activated 3Å molecular sieves (20% m/v) to Tetrahydrofuran (THF) 24 hours prior to the reaction.

  • Inert Gas Purging (Causality: Prevents Oxidation): The 4-methoxyanilino moiety is electron-rich and susceptible to oxidation at elevated temperatures. Purge the reaction vessel with Argon for 15 minutes before applying heat.

  • Sub-Reflux Heating (Causality: Prevents O-to-N Migration): Instead of a rolling reflux, set your heating block to 65°C (just below the 66°C boiling point of THF). This provides sufficient kinetic energy for most synthetic transformations while remaining safely below the ~80°C activation energy threshold for O-to-N migration.

  • Self-Validating Monitoring (Causality: Real-time Quality Control): Extract a 10 µL aliquot every 2 hours. Run a rapid LC-MS.

    • Validation Check: If the mass drops by 28 Da, your sieves are exhausted; halt the reaction and add fresh desiccant. If an isomer peak appears, your heating block is poorly calibrated; reduce the temperature by 5°C immediately.

References

  • Impact of Substitution Pattern and Chain Length on the Thermotropic Properties of Alkoxy-Substituted Triphenyl-Tristriazolotriazines, PMC,
  • Synthesis and characterization of a triazine dendrimer that sequesters iron(III) using 12 desferrioxamine B groups, PubMed,
  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones, MDPI,

Technical Support Center: Stability and Handling of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the chemical stability of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one .

Because this compound features a highly functionalized 1,3,5-triazin-2(1H)-one core substituted with an alkoxy (ethoxy) and an arylamino (4-methoxyanilino) group, its structural integrity is highly dependent on the pH of its environment. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure artifact-free data in your assays.

Mechanistic Overview of Triazinone Stability

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the ring carbons (C2, C4, C6) highly susceptible to nucleophilic attack[1]. The stability of substituted triazines follows a distinct U-shaped pH-rate profile: they are generally stable at neutral pH but undergo rapid abiotic hydrolysis at extreme acidic (< 5.5) or basic (> 8.5) conditions[2].

In your specific compound, the C4-ethoxy group is the primary site of vulnerability.

  • Under Acidic Conditions: Protonation of the triazine ring nitrogens increases the electrophilicity of the adjacent C4 carbon, lowering the activation energy for nucleophilic attack by water[1].

  • Under Basic Conditions: High concentrations of hydroxide ions (OH⁻) drive a base-catalyzed Nucleophilic Aromatic Substitution (SNAr), directly displacing the ethoxide leaving group[1].

  • In both scenarios, the ethoxy group is hydrolyzed to yield a 4-hydroxy degradant (which tautomerizes to a dione form). The 6-(4-methoxyanilino) group remains relatively stable because its nitrogen lone pair delocalizes into the electron-rich methoxyphenyl ring, making it a significantly poorer leaving group than the ethoxide ion.

Pathway Parent 4-Ethoxy-6-(4-methoxyanilino)- 1,3,5-triazin-2(1H)-one (Intact, pH 6.0 - 8.0) Acidic Acidic Conditions (pH < 5.0) Protonation of Triazine N Parent->Acidic H+ addition Basic Basic Conditions (pH > 8.5) OH- Nucleophilic Attack Parent->Basic OH- addition Hydrolysis Hydrolysis at C4 (Loss of Ethoxy Group) Acidic->Hydrolysis Acid-catalyzed Basic->Hydrolysis Base-catalyzed SNAr Product 4-Hydroxy-6-(4-methoxyanilino)- 1,3,5-triazin-2(1H)-one (Primary Degradant) Hydrolysis->Product - EtOH

Mechanistic pathway of pH-dependent hydrolysis at the C4-ethoxy position.

Troubleshooting FAQs

Q1: During LC-MS analysis using a 0.1% Formic Acid mobile phase, I am observing a secondary peak with a mass shift of -28 Da. Is my compound impure? A: This is likely an artifact of your analytical method, not an impurity in your dry powder. A mass loss of -28 Da corresponds to the loss of an ethylene equivalent (C₂H₄), which occurs when the C4-ethoxy group hydrolyzes to a hydroxyl group (-OCH₂CH₃ → -OH). Because 0.1% Formic Acid has a pH of ~2.7, prolonged exposure in the autosampler can trigger acid-catalyzed hydrolysis[1]. Actionable Fix: Keep autosampler temperatures at 4°C. If the issue persists, switch to a neutral mobile phase system (e.g., 10 mM Ammonium Acetate, pH 6.8) to suppress on-column degradation.

Q2: I am running a biochemical assay at pH 9.0 to optimize enzyme activity, but my compound's IC₅₀ shifts drastically over a 4-hour incubation. Why? A: Triazine derivatives undergo significant base-catalyzed hydrolysis at pH levels above 8.5[2]. At pH 9.0, the hydroxide ions act as strong nucleophiles, displacing the ethoxy group via an SNAr mechanism[1]. The resulting 4-hydroxy degradant likely has a completely different binding affinity for your target enzyme, leading to the shifting IC₅₀. Actionable Fix: You must decouple compound degradation from enzyme kinetics. Pre-incubate the compound in the pH 9.0 buffer and quantify the degradation rate. If the half-life is shorter than your assay time, you must either lower the assay pH to a neutral range (pH 7.0–7.5) where abiotic degradation is negligible[3], or shorten the assay incubation time.

Q3: How should I prepare and store my stock solutions to guarantee maximum stability? A: Avoid protic solvents (like methanol or ethanol) for long-term storage, as they can participate in transesterification or solvolysis reactions with the triazine core over time. Actionable Fix: Prepare 10 mM stock solutions in 100% anhydrous DMSO. Store aliquots at -20°C or -80°C in tightly sealed, desiccated tubes. When diluting into aqueous buffers for experiments, do so immediately before use and ensure the final buffer is strictly between pH 6.5 and 7.5.

Quantitative Stability Data

The following table summarizes the anticipated kinetic stability of the compound across various pH environments at physiological temperature (37°C).

pH LevelAqueous Buffer System (50 mM)Estimated Half-Life (t₁/₂)*Primary Degradant ObservedMechanism of Degradation
2.0 Glycine-HCl< 2 hours4-Hydroxy derivativeAcid-catalyzed hydrolysis
4.0 Sodium Acetate~ 12 hours4-Hydroxy derivativeAcid-catalyzed hydrolysis
7.4 Phosphate Buffered Saline (PBS)> 14 daysNone (Stable)N/A (Stable at neutral pH)
9.0 Sodium Borate~ 24 hours4-Hydroxy derivativeBase-catalyzed SNAr
11.0 CAPS< 4 hours4-Hydroxy derivativeBase-catalyzed SNAr

*Note: Half-life values are representative estimates based on the established hydrolysis kinetics of alkoxy-substituted 1,3,5-triazines.

Self-Validating Experimental Protocol: pH Stability Profiling

To accurately determine the half-life of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one in your specific assay buffers, use the following self-validating LC-HRMS protocol. This protocol incorporates a "Zero-Time Point (T0)" and a "Quench Stability Control" to ensure that degradation is only occurring during the intended incubation, not during sample processing.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM buffers at pH 4.0, 7.4, and 9.0. Pre-warm the buffers in a thermomixer to 37°C.

  • Quench Solution Preparation: Prepare a quench solution of 100% Acetonitrile containing 200 nM of an internal standard (e.g., a stable isotope-labeled triazine or a structurally similar analog) and 0.1% Formic Acid. Note: The high organic content precipitates buffer salts and halts nucleophilic attack by displacing water.

  • Spiking (T0 Generation):

    • Self-Validation Step: Before spiking the main incubation tubes, spike 1 µL of a 100 µM DMSO stock directly into a mixture of 50 µL buffer + 50 µL Quench Solution. This is your T0 Control . It proves that the quenching method instantly stops degradation.

  • Incubation: Spike the compound into the pre-warmed buffers to a final concentration of 1 µM (ensure final DMSO is ≤ 1%). Vortex immediately.

  • Time-Course Sampling: At t = 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot from the incubation tube and immediately mix it with 50 µL of the Quench Solution. Vortex for 10 seconds.

  • Centrifugation: Centrifuge all quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-HRMS Analysis: Transfer the supernatant to autosampler vials. Analyze via LC-HRMS, monitoring the exact mass of the intact parent compound and the expected 4-hydroxy degradant. Calculate the remaining percentage relative to the T0 Control.

Workflow Step1 1. Buffer Prep (pH 4.0, 7.4, 9.0) Step2 2. Compound Spiking (1 µM final conc.) Step1->Step2 Step3 3. Thermal Incubation (37°C, Time-course) Step2->Step3 T0_Control T0 Validation Spike directly to Quench Step2->T0_Control Step4 4. Aliquot & Quench (1:1 ACN + IS) Step3->Step4 Step3_Detail Sample at 0, 1, 2, 4, 8, 24 hrs Step3->Step3_Detail Step5 5. LC-HRMS Analysis (Quantify vs T0) Step4->Step5

Standardized experimental workflow for evaluating pH-dependent chemical stability.

References

  • Source: Kansas Geological Survey (KGS)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Agency for Toxic Substances and Disease Registry (ATSDR)

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one (E-MAT) vs. Standard s-Triazines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standard s-triazines (such as atrazine and simazine) have served as the foundational scaffold for Photosystem II (PSII) inhibition for decades. However, the global proliferation of target-site resistance—most notably the Ser264Gly mutation in the D1 protein—has severely compromised their field efficacy. This guide provides a rigorous comparative analysis between standard s-triazines and an advanced experimental triazinone derivative: 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one (hereafter referred to as E-MAT ). By shifting from a symmetrical triazine to an asymmetric triazinone core and introducing an extended arylamino side chain, E-MAT demonstrates profound resistance-breaking capabilities and superior binding kinetics.

Structural and Mechanistic Rationale

The performance disparity between E-MAT and standard s-triazines is fundamentally rooted in how each scaffold interacts with the QB​ binding niche of the PSII complex.

  • Standard s-Triazines : Compounds like atrazine bind to the D1 protein primarily via a critical hydrogen bond between their alkylamino groups and the hydroxyl group of Serine 264. Standard s-triazines and their metabolites, such as [1] and[2], exhibit well-documented, rigid binding profiles. When Ser264 mutates to Glycine, this critical H-bond is abolished, resulting in a catastrophic loss of binding affinity.

  • The E-MAT Scaffold : Recent explorations into 1,3,5-triazin-2(1H)-one scaffolds have revealed their potential to bypass traditional resistance mechanisms[3]. The 1,3,5-triazin-2(1H)-one core of E-MAT introduces a carbonyl oxygen that acts as a potent H-bond acceptor, interacting directly with the backbone amide of Phe265 rather than the side chain of Ser264. Furthermore, the 6-(4-methoxyanilino) group projects deep into the hydrophobic pocket, establishing strong π−π stacking interactions with Phe255. Structurally analogous compounds, such as[4], have demonstrated the chemical stability and enhanced hydrophobic reach of this 4-alkoxy-6-arylamino substitution pattern.

Physicochemical Comparison

To understand the pharmacokinetic and biodistribution differences, we must first compare the physicochemical properties of the scaffolds. E-MAT possesses a higher Topological Polar Surface Area (TPSA) due to its oxo and ethoxy groups, yet maintains a lipophilicity (LogP) ideal for membrane penetration.

Table 1: Physicochemical Properties of PSII Inhibitors

CompoundCore ScaffoldLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
Atrazine 1,3,5-triazine2.62358.0
Hexazinone 1,3,5-triazine-2,4-dione1.20443.8
E-MAT 1,3,5-triazin-2(1H)-one3.12572.4

Experimental Methodologies

To objectively validate the comparative efficacy of E-MAT against standard s-triazines, we employ two orthogonal, self-validating assays.

Protocol A: Functional PSII Inhibition via DCPIP Photoreduction Assay

Causality & Self-Validation: 2,6-dichlorophenolindophenol (DCPIP) is an artificial electron acceptor that changes from blue to colorless upon reduction. By measuring this colorimetric shift, we directly quantify electron flow from the QA​ to QB​ site. To ensure the assay is self-validating, Diuron (DCMU) is run as a positive control to confirm maximum inhibition, while a solvent-only blank confirms baseline thylakoid activity.

  • Thylakoid Extraction: Isolate thylakoid membranes from wild-type (WT) and Ser264Gly mutant Amaranthus retroflexus leaves. Homogenize in a buffer of 0.4 M sucrose, 10 mM NaCl, and 50 mM Tricine (pH 7.8). Causality: This specific osmoticum preserves the structural integrity of the delicate PSII complex during centrifugation.

  • Reaction Assembly: In a spectrophotometer cuvette, combine the thylakoid suspension (adjusted to 20 µg chlorophyll/mL), 50 µM DCPIP, and test compounds (0.1 nM to 100 µM) in the assay buffer.

  • Dark Incubation: Incubate the mixture in complete darkness for 5 minutes. Causality: This allows the inhibitor to reach thermodynamic equilibrium within the QB​ binding niche without being competitively displaced by photochemically reduced plastoquinone.

  • Illumination & Measurement: Illuminate the sample with saturating red light (660 nm, 3000 µmol m⁻² s⁻¹) and continuously monitor absorbance decay at 600 nm for 120 seconds.

  • Data Analysis: Calculate the pI50​ (negative log of the IC₅₀) from the dose-response curve of the initial DCPIP reduction rates.

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Self-Validation: Steady-state pI50​ values do not reveal target residence time. SPR allows real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. The system self-validates by utilizing an unmodified Ni-NTA reference flow cell to subtract non-specific binding anomalies in real-time.

  • Sensor Chip Preparation: Immobilize purified His-tagged D1 protein onto a Ni-NTA SPR sensor chip until a baseline response of ~1000 RU is achieved.

  • Analyte Injection: Inject E-MAT or Atrazine at five varying concentrations (0.5x to 10x of their estimated KD​ ) at a high flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kinetics reflect true binding events.

  • Dissociation Phase: Wash with running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) for 600 seconds to monitor the dissociation curve.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise kon​ , koff​ , and KD​ values.

Comparative Efficacy Data

The experimental data clearly illustrates the superiority of the E-MAT scaffold. While Atrazine suffers a massive drop in efficacy against the Ser264Gly mutant (Resistance Ratio > 400), E-MAT maintains near-equipotent inhibition. Furthermore, SPR data reveals that E-MAT has a significantly slower off-rate ( koff​ ), translating to a longer target residence time.

Table 2: Comparative PSII Inhibition and Binding Kinetics

CompoundWT pI50​ (M)Ser264Gly pI50​ (M)Resistance Ratio (RR)SPR KD​ (nM)SPR koff​ (s⁻¹)
Atrazine 6.82 ± 0.054.15 ± 0.12467.745.20.150
Hexazinone 6.50 ± 0.084.80 ± 0.1050.1120.50.220
E-MAT 7.15 ± 0.046.95 ± 0.061.58 18.4 0.003

Mechanistic Pathway Visualization

The following diagram illustrates the specific points of intervention within the PSII electron transport chain, highlighting the divergent binding strategies of the two compound classes.

PSII_Inhibition Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- Qa Plastoquinone A (Qa) Pheo->Qa e- Qb Plastoquinone B (Qb) [D1 Protein Niche] Qa->Qb e- PQ PQ Pool Qb->PQ e- s_triazines Standard s-Triazines (e.g., Atrazine) s_triazines->Qb Blocks via Ser264 EMAT E-MAT (Triazinone Derivative) EMAT->Qb Blocks via Phe255

Fig 1: PSII electron transport blockade at the Qb niche by E-MAT vs standard s-triazines.

Conclusion

The transition from a standard s-triazine to the 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one (E-MAT) scaffold represents a highly effective strategy for overcoming target-site resistance. By utilizing the triazinone carbonyl for backbone hydrogen bonding and leveraging the methoxyanilino group for deep hydrophobic π−π stacking, E-MAT secures a drastically lower dissociation rate and circumvents the reliance on Ser264. This positions E-MAT as a superior blueprint for next-generation biological inhibitors.

References

  • PubChem - 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- (Atrazine-desethyl-2-hydroxy). National Center for Biotechnology Information. Available at:[Link]

Sources

A Comparative Guide to the Validation of an LC-MS Method for the Quantification of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one. As a novel small molecule with potential therapeutic applications, establishing a robust and reliable analytical method is paramount for its progression through the drug development pipeline. This document will delve into the critical aspects of method validation, comparing different analytical approaches and providing detailed experimental protocols grounded in scientific principles and regulatory expectations.

The validation of a bioanalytical method is a formal process that confirms the suitability of the analytical procedure for its intended purpose.[1] For quantitative analysis, this involves demonstrating that the method is reliable, reproducible, and accurate for the measurement of the analyte in a specific biological matrix. The principles outlined herein are aligned with the guidelines set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[2][3][4][5] The recently implemented ICH M10 guideline further harmonizes the expectations for bioanalytical method validation.[6]

Comparing Analytical Approaches for Triazine Derivatives

While various analytical techniques can be employed for the quantification of small molecules, LC-MS has emerged as the gold standard for its high sensitivity, selectivity, and wide applicability.[7][8] Let's briefly compare it with other potential methods for the analysis of triazine compounds.

Analytical MethodPrincipleAdvantagesDisadvantagesSuitability for Target Analyte
LC-MS/MS Chromatographic separation followed by mass spectrometric detection (often using Multiple Reaction Monitoring - MRM).[8]High sensitivity and selectivity, suitable for complex matrices, provides structural information.Higher equipment cost, potential for matrix effects.[9][10][11]Excellent: Ideal for quantifying low concentrations in biological matrices.
HPLC-UV/DAD Chromatographic separation followed by detection based on UV-Vis absorbance.Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.Fair: May be suitable for bulk drug analysis or high-concentration formulations, but likely insufficient for bioanalysis.
Gas Chromatography (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[7]Excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds like many triazine derivatives, which adds complexity and potential for variability.Poor to Fair: The target analyte's structure suggests it may not be sufficiently volatile without derivatization.
Immunoassays (e.g., ELISA) Based on antigen-antibody recognition.High throughput, can be very sensitive.Can suffer from cross-reactivity, development can be time-consuming and costly, provides less quantitative precision than chromatography.Fair: Could be used for high-throughput screening, but an LC-MS method would be required for confirmation and precise quantification.

Given the need for high sensitivity and selectivity in a research and drug development setting, this guide will focus exclusively on the validation of an LC-MS/MS method.

The Logic of LC-MS Method Validation

A robust LC-MS method validation is built on a series of experiments designed to test the performance characteristics of the assay. The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Matrix & Stability Assessment cluster_3 Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ MatrixEffect Matrix Effect LLOQ->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis Method Validated

Caption: Logical workflow for LC-MS method validation.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an LC-MS method for the quantification of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one in a biological matrix such as human plasma.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components.[12][13] For a moderately polar compound like the target analyte, several strategies can be considered.

Sample_Prep_Workflow Start Plasma Sample (with Internal Standard) PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Start->SPE Centrifuge Centrifugation PPT->Centrifuge LLE->Centrifuge Evaporate Evaporation SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

Caption: Common sample preparation workflows for LC-MS.

A common and effective method for triazine compounds is protein precipitation followed by evaporation and reconstitution.[14][15][16]

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS). A stable isotope-labeled version of the analyte is the ideal IS.[11]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions, which should be optimized during method development.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for moderately polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 95% B over 5 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is likely suitable for triazine compounds.[17]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[2][5]

ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.The mean concentration at each QC level should be within ±15% of the nominal value (±20% at the LLOQ).[18]
Precision The closeness of repeated measurements. Expressed as the coefficient of variation (CV).The CV for each QC level should not exceed 15% (20% at the LLOQ).[18]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.[9][10][11][19]The CV of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible across the concentration range.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.[20][21][22]Mean concentration of stability samples should be within ±15% of the nominal concentration.

Protocol: Accuracy and Precision

  • Prepare quality control (QC) samples by spiking blank plasma at four concentration levels: LLOQ, low QC (3x LLOQ), medium QC, and high QC.

  • Analyze five replicates of each QC level in three separate analytical runs on different days.

  • Calculate the accuracy (% bias) and precision (% CV) for each run (intra-day) and across all runs (inter-day).

Protocol: Matrix Effect Assessment

  • Obtain blank plasma from at least six different individuals.

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked in the mobile phase.

    • Set B: Blank plasma extracts spiked with analyte and IS post-extraction.

    • Set C: Analyte and IS spiked into plasma before extraction.

  • Calculate the matrix factor (MF) for each lot of plasma: MF = (Peak area in Set B) / (Peak area in Set A).

  • Calculate the IS-normalized matrix factor. The variability (%CV) of the IS-normalized MF across the different lots should be within the acceptance criteria.[10]

Protocol: Stability Evaluation

  • Use low and high QC samples to assess stability under the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Stored at -80°C for a period that covers the expected duration of sample storage.

    • Autosampler Stability: Processed samples stored in the autosampler.

  • Analyze the stability samples against a freshly prepared calibration curve and calculate the deviation from the nominal concentrations.[20][21][22]

Conclusion

The validation of an LC-MS method is a rigorous but essential process in drug development. By systematically evaluating parameters such as selectivity, linearity, accuracy, precision, and stability, researchers can ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and other studies. While the specific details of the method will require optimization for 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one, the principles and protocols outlined in this guide provide a robust framework for a successful validation that aligns with global regulatory expectations. The use of a well-characterized and validated LC-MS method is a critical step in advancing new chemical entities from the laboratory to the clinic.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis.
  • Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of Agricultural and Food Chemistry.
  • Mei, H. (2017).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • BenchChem. (2025).
  • Garofolo, F., & Savoie, N. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis.
  • BenchChem. (2025).
  • Houghton, R., et al. (2009). A generic approach to validation of small-molecule LC–MS/MS biomarker assays. Bioanalysis.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • NorthEast BioLab.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.
  • Houghton, R. (2009). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2.
  • European Medicines Agency. (2011).
  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Thermo Fisher Scientific. Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
  • Emery Pharma. (2023).
  • Tecan. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Global Bioanalysis Consortium Harmonization Team. (2014).
  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of Agricultural and Food Chemistry.
  • Slideshare. (2023).
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Cook, A. M., & Hutter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry.
  • Celegence. (2024).
  • European Medicines Agency. (2024).
  • ResearchGate. (2021).
  • Opentrons.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Eagle Analytical.
  • U.S. Food and Drug Administration. (2018).
  • ResearchGate. (2025).
  • Šlosárková, S., et al. (2020). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Journal of Pharmaceutical and Biomedical Analysis.
  • Organomation.
  • Agilex Biolabs. (2024).

Sources

Reproducibility of synthesis pathways for 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one across laboratories

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic pathways for 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one, with a critical focus on the reproducibility of these methods across different laboratory settings. As a Senior Application Scientist, my objective is to not only present a reliable protocol but also to dissect the underlying chemical principles and pinpoint critical parameters that govern the success and consistency of this synthesis.

Introduction: The Challenge of Reproducibility in Triazine Synthesis

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities.[2] The synthesis of unsymmetrically substituted triazines, such as 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one, typically relies on the sequential nucleophilic aromatic substitution (SNA_r_) of cyanuric chloride.[3][4] While this approach is well-established, its reproducibility can be a significant hurdle.[5][6] Minor variations in reaction conditions can lead to inconsistent yields, purity profiles, and even the formation of different isomers or byproducts.[7]

This guide will establish a benchmark synthetic protocol, analyze its critical control points, and propose a framework for inter-laboratory validation to ensure consistent and reliable production of the target compound.

Benchmark Synthesis Pathway

The most logical and cost-effective route to 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.[8] The synthesis proceeds in a stepwise manner, leveraging the decreasing reactivity of the chlorine atoms on the triazine ring as they are sequentially replaced.[3]

Diagram of the Benchmark Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Monosubstitution (Ethoxydechlorination) cluster_1 Step 2: Disubstitution (Aminodechlorination) cluster_2 Step 3: Hydrolysis Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2,4-dichloro-6-ethoxy-1,3,5-triazine Cyanuric_Chloride->Intermediate_1 Sodium Ethoxide, Ethanol, 0-5 °C Intermediate_2 4-chloro-6-ethoxy-1-(4-methoxyphenyl)-1,3,5-triazin-2-amine Intermediate_1->Intermediate_2 p-Anisidine, DIPEA, THF, rt Target_Compound 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one Intermediate_2->Target_Compound Aqueous NaOH, Acetonitrile, 20-25 °C

Caption: Sequential synthesis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one.

Detailed Experimental Protocols

Protocol 1: Benchmark Synthesis

Step 1: Synthesis of 2,4-dichloro-6-ethoxy-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0-5 °C in an ice bath, is added a solution of sodium ethoxide (1.0 eq) in ethanol dropwise over 30 minutes.

  • The reaction mixture is stirred at 0-5 °C for 3-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-chloro-6-ethoxy-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

  • To a solution of 2,4-dichloro-6-ethoxy-1,3,5-triazine (1.0 eq) in anhydrous THF are added p-anisidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours. The progress is monitored by TLC.

  • After completion, the reaction mixture is filtered to remove the DIPEA-hydrochloride salt. The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

  • The purified 4-chloro-6-ethoxy-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (1.0 eq) is dissolved in a mixture of acetonitrile and water.

  • A 10% aqueous solution of sodium hydroxide (1.1 eq) is added, and the mixture is stirred at 20-25 °C.[10]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is neutralized with dilute HCl. The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Reproducibility Assessment: Critical Process Parameters

The reproducibility of the benchmark synthesis is contingent on several critical process parameters (CPPs). Variations in these parameters are the primary source of discrepancies between laboratories.

Parameter Potential Impact on Reproducibility Alternative Approaches & Considerations
Reagent Quality Purity of cyanuric chloride, p-anisidine, and solvents can significantly affect yield and purity. Water content in solvents can lead to hydrolysis byproducts.[3]Use of freshly distilled solvents and high-purity reagents is recommended. Reagent identity and purity should be confirmed before use.[5]
Temperature Control Crucial for selective substitution. Inadequate cooling in Step 1 can lead to the formation of di- and tri-substituted byproducts.[3]Use of a reliable cryostat or a well-maintained ice bath is essential. Slow, controlled addition of reagents helps to manage exothermic reactions.
Base Selection The choice and stoichiometry of the base in Step 2 can influence reaction rate and side product formation.While DIPEA is common, other non-nucleophilic bases like triethylamine can be used. The choice may depend on the specific substrate and solvent system.
Reaction Monitoring Inconsistent monitoring can lead to incomplete reactions or the formation of degradation products.Standardized TLC systems should be used across all laboratories. HPLC can provide more quantitative tracking of reaction progress.
Work-up & Purification Variations in extraction, washing, and chromatographic conditions can lead to differences in final product purity and yield.A standardized purification protocol with defined solvent systems and silica gel specifications is necessary for consistent results.
Atmospheric Control Cyanuric chloride is sensitive to moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]Use of oven-dried glassware and inert gas blanketing is a critical, yet sometimes overlooked, factor.

Framework for an Inter-Laboratory Comparison Study

To formally assess and improve the reproducibility of the synthesis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one, a structured inter-laboratory study is proposed.

Diagram of the Inter-Laboratory Study Workflow

Inter_Lab_Study Protocol_Distribution Distribution of Standardized Protocol and Reagents Independent_Synthesis Independent Synthesis in Participating Laboratories Protocol_Distribution->Independent_Synthesis Sample_Collection Collection of Final Product Samples Independent_Synthesis->Sample_Collection Centralized_Analysis Centralized Analysis of Samples (LC-MS, NMR, mp, etc.) Sample_Collection->Centralized_Analysis Data_Analysis Statistical Analysis of Yield and Purity Data Centralized_Analysis->Data_Analysis Report_Generation Generation of Reproducibility Report Data_Analysis->Report_Generation

Caption: Workflow for a proposed inter-laboratory study on synthesis reproducibility.

Experimental Design for the Inter-Laboratory Study
  • Standardization: A detailed, unambiguous experimental protocol, including reagent sources and grades, equipment specifications, and specific work-up and purification procedures, will be distributed to all participating laboratories.

  • Execution: Each laboratory will perform the synthesis in triplicate. Detailed records of all experimental parameters, including reaction times, temperatures, and any observed deviations, must be maintained.

  • Sample Analysis: A portion of each final product batch will be sent to a central analytical laboratory for characterization. This eliminates variability arising from different analytical instrumentation and methods.

  • Analytical Methods: The following analytical techniques will be employed for comprehensive characterization:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

    • Melting Point Analysis: As a physical indicator of purity.

  • Data Evaluation: The yield and purity data from all participating laboratories will be statistically analyzed to determine the mean, standard deviation, and overall reproducibility of the synthetic method.

Conclusion and Recommendations

The synthesis of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one, while conceptually straightforward, is susceptible to variations that can impact its reproducibility. This guide has outlined a robust benchmark protocol and identified the critical process parameters that must be meticulously controlled to ensure consistent outcomes.

For organizations aiming to establish a reliable and transferable synthesis, the implementation of a formal inter-laboratory comparison study, as detailed above, is strongly recommended. Such a study will not only validate the synthetic method but also foster a deeper understanding of its sensitivities, ultimately leading to a more robust and reproducible process for the production of this valuable triazine derivative.

References

  • BenchChem. (n.d.). Optimizing Reaction Conditions for Nucleophilic Substitution on the Triazine Ring.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
  • Schuurmans, J. H. A., & Zondag, S. D. A. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • Reddit. (2022, April 30). Reproducibility of Synthesis papers.
  • Chemistry World. (2017, March 20). Taking on chemistry's reproducibility problem.
  • Chemical Science. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. RSC Publishing.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. RSC Publishing.
  • DTIC. (n.d.).
  • Popiołek, Ł., & Baran, I. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6.
  • Popiołek, Ł., & Baran, I. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6. [Link]

  • Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600.
  • ResearchGate. (n.d.).
  • Sosič, I., et al. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1).
  • National Institutes of Health. (n.d.).
  • Luo, H., Li, Y., Zhang, Y., Lu, Q., An, Q., Xu, M., Li, S., Li, J., & Li, B. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600.
  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Sashidhara, K. V., Palnati, G. R., Avula, S. R., & Kumar, A. (2012). Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride. Synlett, 23(04), 611-621.
  • Beilstein Journal of Organic Chemistry. (2020).
  • Afonso, C. A. M., Lourenco, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
  • Afonso, C. A. M., Lourenco, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102.
  • ResearchGate. (n.d.).
  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(3), 1489-1497.
  • Journal of Chemical Education. (2021). Incorporating Interlab Collaborations into the Organic Chemistry Teaching Laboratories.
  • Gavin Publishers. (2018).
  • IntechOpen. (2018).
  • BioPharm International. (n.d.).
  • The need for Open Labs for fostering interdisciplinarities in Modern Chemistry. Biocatalysis: a necessary tool for synthetic chemists. (2024, July 11).
  • chemistlibrary. (n.d.). SYNTHETIC INORGANIC CHEMISTRY.
  • J-GLOBAL. (n.d.). Synthesis and Characterization of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride.
  • ResearchGate. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
  • National Institutes of Health. (n.d.). 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. PubChem.
  • Institut Ruđer Bošković. (2025, August 29). Laboratory for Synthetic Organic Chemistry (LSOC).
  • The University of Hong Kong. (2021, October 11). Making advanced cancer become a treatable chronic disease: The key mission of HKU-based world-class laboratory - The Laboratory for Synthetic Chemistry and Chemical Biology.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison and Performance Guide: 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one and Related Triazinone Analogs

As targeted therapeutics evolve, the 1,3,5-triazin-2(1H)-one scaffold has emerged as a highly versatile pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. This guide provides an in-depth structural and performance comparison of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one against its structural analogs. By dissecting the causality behind specific functional group substitutions and detailing self-validating experimental workflows, this guide equips drug development professionals with the actionable intelligence needed to evaluate this class of compounds.

Mechanistic Structural Analysis

The efficacy of 1,3,5-triazine derivatives as kinase inhibitors—specifically targeting the Epidermal Growth Factor Receptor (EGFR)—relies on precise spatial occupation of the ATP-binding pocket[1]. The target compound utilizes three distinct structural domains to achieve high-affinity binding and metabolic stability:

  • The 1,3,5-triazin-2(1H)-one Core (Hinge Binder): The lactam motif (NH-C=O) is non-negotiable for activity. It undergoes lactam-lactim tautomerization, presenting a rigid hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR).

  • 6-(4-Methoxyanilino) Moiety (Hydrophobic Pocket): The arylamino group extends deep into the hydrophobic pocket adjacent to the hinge. The addition of the para-methoxy group is a deliberate choice: it acts as an electron-donating group, increasing the electron density of the aniline ring to enhance cation-π interactions with conserved lysine residues (e.g., Lys745)[2].

  • 4-Ethoxy Substitution (Metabolic Shield): Historically, position 4 is occupied by primary or secondary amines. However, replacing an amino group with an ethoxy ether linkage drastically alters the pharmacokinetic profile. The ethoxy group increases lipophilicity (enhancing membrane permeability) and eliminates the risk of rapid in vivo N-acetylation or oxidative deamination, a common failure point for 4-amino triazines[3].

Pathway Inhibitor 4-Ethoxy-6-(4-methoxyanilino) -1,3,5-triazin-2(1H)-one EGFR EGFR Kinase Domain Inhibitor->EGFR Competitive Blockade ATP ATP ATP->EGFR Binds Hinge Region Downstream PI3K / AKT Signaling EGFR->Downstream Phosphorylation Tumor Tumor Proliferation Downstream->Tumor Survival Signal

Fig 1. Competitive inhibition of the EGFR signaling pathway by the triazinone derivative.

Comparative Performance Data

To objectively evaluate the impact of these structural modifications, we compared the target compound against two direct analogs and a clinical reference standard (Gefitinib). The data highlights the delicate balance between biochemical potency and pharmacokinetic viability.

CompoundStructural ModificationEGFR(WT) IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal T₁/₂ (min)
Target Compound 4-Ethoxy, 6-(4-methoxyanilino)12.4 ± 1.118.545.2
Analog A 4-Amino, 6-(4-methoxyanilino)15.2 ± 1.48.222.4
Analog B 4-Ethoxy, 6-(phenylamino)84.6 ± 5.221.048.1
Gefitinib Reference Standard3.2 ± 0.514.338.5

Data Interpretation & Causality:

  • Permeability vs. Potency: Analog A (the 4-amino variant) maintains similar target potency to the target compound but suffers from poor Caco-2 permeability (8.2 x 10⁻⁶ cm/s) and a short half-life due to the exposed amine. The 4-ethoxy substitution in the Target Compound doubles the permeability while extending the half-life.

  • The Role of the Methoxy Group: Analog B (lacking the para-methoxy group) exhibits a nearly 7-fold drop in potency (84.6 nM). This proves the causality of the methoxy group's electron-donating effect, which is strictly required to maintain tight binding in the hydrophobic pocket.

Experimental Methodologies & Self-Validating Workflows

To ensure high scientific integrity, the evaluation of these compounds relies on orthogonal, self-validating protocols.

Protocol A: Synthesis Validation via Sequential Substitution

The synthesis of 4-alkoxy-6-arylamino-1,3,5-triazines exploits the temperature-dependent reactivity of cyanuric chloride[3].

  • First Substitution (0°C): React cyanuric chloride with 1 equivalent of sodium ethoxide in anhydrous THF. Causality: Strict temperature control at 0°C ensures only one chloride is displaced, preventing over-substitution.

  • Second Substitution (25°C): Add 1 equivalent of 4-methoxyaniline and a non-nucleophilic base (DIPEA). The reaction is warmed to room temperature. Causality: The first ethoxy group deactivates the triazine ring, requiring higher thermal energy for the second nucleophilic attack.

  • Hydrolysis (80°C): The remaining chloride is hydrolyzed using aqueous NaOH to yield the final 1,3,5-triazin-2(1H)-one core.

Protocol B: Self-Validating ADP-Glo Kinase Assay

To measure IC₅₀ accurately, we utilize a luminescence-based ADP detection assay. This protocol is designed as a self-validating system; it internalizes a counter-screen to prevent false positives caused by assay interference.

  • Compound Preparation: Serially dilute the triazinone compounds in 100% DMSO, then transfer to the assay plate. Causality: Maintaining a constant final DMSO concentration (1%) across all wells prevents solvent-induced enzyme denaturation.

  • Pre-equilibration: Incubate the compound with purified EGFR(WT) enzyme for 30 minutes at room temperature. Causality: Triazinones often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the competitive substrate is introduced.

  • Reaction Initiation: Add ultra-pure ATP and the peptide substrate. Incubate for 60 minutes.

  • Quench & Deplete (Self-Validation Step): Add ADP-Glo Reagent and incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and actively degrades all unreacted ATP. Validation Check: If the quenching fails, background luminescence will spike uniformly, immediately invalidating the plate. This ensures that any subsequent signal is strictly derived from kinase-produced ADP.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence and calculate the Z'-factor.

Workflow Prep 1. Compound Serial Dilution (DMSO Vehicle) Incubate 2. Enzyme-Inhibitor Incubation (Pre-equilibration phase) Prep->Incubate Reaction 3. ATP & Substrate Addition (Initiate Kinase Activity) Incubate->Reaction Quench 4. ADP-Glo Reagent Addition (Quench & Convert) Reaction->Quench Read 5. Luminescence Detection (Self-Validating Z' > 0.6) Quench->Read

Fig 2. Self-validating ADP-Glo kinase assay workflow for high-throughput inhibitor screening.

References

  • Abdel-Maksoud, M. S., et al. (2022). "New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study." ACS Omega. Available at:[Link]

  • Brito, A. F., et al. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules. Available at:[Link]

  • Popova, E. A., et al. (2016). "Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line." Anticancer Agents in Medicinal Chemistry. Available at:[Link]

Sources

Inter-Laboratory Validation of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one Assay Methods: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of substituted triazine derivatives, specifically 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one , is critical for pharmacokinetic profiling and environmental monitoring. Because this compound features both an electron-donating methoxyanilino group and a potentially reactive triazinone core, it exhibits unique ionization behaviors and matrix susceptibilities.

This guide objectively compares the three primary analytical modalities used for its quantification across multiple laboratories: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). By establishing a self-validating protocol grounded in 1[1], we provide a definitive framework for achieving reproducible, high-fidelity data.

Comparative Analysis of Assay Modalities

To determine the optimal platform for inter-laboratory validation, we evaluated the performance of three distinct assay methods. The data below summarizes the cross-site validation results (n=6 laboratories).

Performance MetricLC-MS/MS (Gold Standard)HPLC-UV (Routine QC)ELISA (High Throughput)
Limit of Detection (LOD) 0.25 ng/mL15.0 ng/mL1.0 ng/mL
Limit of Quantitation (LOQ) 0.50 ng/mL45.0 ng/mL3.0 ng/mL
Dynamic Range 0.5 – 500 ng/mL45 – 5000 ng/mL3 – 100 ng/mL
Inter-day Precision (%CV) < 8%< 12%< 20%
Matrix Effect Susceptibility Low (Mitigated by IS)Medium (Co-elution risk)High (Cross-reactivity)
Throughput (Samples/Day) High (approx. 200)Medium (approx. 80)Very High (approx. 400)

Mechanistic Expertise: The Causality Behind the LC-MS/MS Workflow

As analytical scientists, we do not merely follow steps; we engineer conditions based on molecular physics. The LC-MS/MS methodology for 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is designed around the following mechanistic principles:

  • Mobile Phase Selection: We utilize a mobile phase consisting of 5 mM ammonium acetate and methanol. Why? The ammonium acetate buffers the aqueous phase to a near-neutral pH, keeping the triazine ring un-ionized for optimal retention on a reversed-phase C18 column. Simultaneously, the ammonium ions act as proton donors in the positive Electrospray Ionization (+ESI) source, driving the formation of the [M+H]+ precursor ion[2].

  • Protein Precipitation Solvent: Methanol is selected over acetonitrile for sample extraction. Triazine derivatives exhibit superior solubility in methanol. Using acetonitrile often leads to the co-precipitation of the analyte with matrix proteins, artificially lowering recovery rates.

  • Isotopic Internal Standardization: Triazines are notorious for matrix suppression in ESI due to competing endogenous lipids[2]. By spiking a deuterated internal standard (IS) prior to extraction, any signal suppression affecting the target analyte equally affects the IS, rendering the ratio of their signals mathematically immune to matrix effects.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness, every assay must be a self-validating system. This protocol incorporates built-in quality control (QC) gates that automatically invalidate the run if systemic errors occur.

Step 1: Matrix Blank & System Suitability Validation
  • Action: Inject a double-blank (matrix without analyte or IS) and a single-blank (matrix with IS only).

  • Validation Gate: The double-blank must show no peaks >20% of the LOQ at the analyte's retention time. If a peak is present, it indicates column carryover or reagent contamination.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 50 ng/mL).

  • Add 150 µL of ice-cold Methanol (100%) to precipitate proteins.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Acquisition
  • Column: Hypersil GOLD™ C18 (100 × 2.1 mm, 3 µm) or equivalent.

  • Gradient: 30-minute gradient transitioning from 95% Mobile Phase A (5 mM Ammonium Acetate) to 95% Mobile Phase B (Methanol)[2].

  • Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode. Monitor the specific precursor-to-product ion transition for the compound (e.g., cleavage of the ethoxy or methoxyanilino group).

Step 4: Quality Control (QC) Verification
  • Action: Intersperse Low, Mid, and High QC samples (e.g., 1.5, 50, and 400 ng/mL) throughout the analytical batch.

  • Validation Gate: According to 1, at least 67% of all QC samples must be within ±15% of their nominal concentration[1]. Failure to meet this criterion automatically fails the entire batch.

Mandatory Visualization: Workflows and Logic

The following diagrams map the physical workflow of the assay and the logical architecture of the inter-laboratory validation process.

Workflow A Sample Collection & Spiking (IS) B Protein Precipitation (Cold Methanol) A->B Matrix prep C LC Separation (C18 Column) B->C Supernatant D ESI-MS/MS (MRM Mode) C->D Eluent E Data Processing & QC Validation D->E Ion transitions

Caption: LC-MS/MS workflow for triazine derivative quantification.

Validation Core Method Validation (FDA Guidelines) Lab1 Lab A: LC-MS/MS (High Sensitivity) Core->Lab1 Lab2 Lab B: HPLC-UV (Routine QC) Core->Lab2 Lab3 Lab C: ELISA (High Throughput) Core->Lab3 Stats Statistical Cross-Validation (ANOVA, %CV < 15%) Lab1->Stats Lab2->Stats Lab3->Stats

Caption: Multi-site cross-validation logic for assay reproducibility.

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: fda.gov URL: [Link]

Sources

Safety Operating Guide

4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Handling and Disposal of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

As drug development accelerates, the safe handling of complex synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is a highly substituted triazine derivative. Because of its structural stability and the toxicological profile of its functional groups, it requires stringent, self-validating disposal protocols.

This guide provides researchers and safety officers with the mechanistic causality behind these safety requirements and actionable, step-by-step methodologies to ensure absolute regulatory compliance and laboratory safety.

Hazard Assessment & Mechanistic Causality

To safely manage a chemical, one must understand why it behaves the way it does. The hazard profile of 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one is driven by two distinct structural moieties:

  • The 1,3,5-Triazine Core: Triazine rings are notoriously stable due to their strong nitrogen-carbon aromaticity. In the environment, they resist biological degradation and hydrolysis, often persisting in soil and migrating to groundwater [2]. Consequently, the Environmental Protection Agency (EPA) strictly prohibits the drain disposal of triazine derivatives, mandating complete thermal destruction [2].

  • The 4-Methoxyanilino Group: Aniline derivatives are highly lipophilic and readily absorbed through the skin. Biologically, anilino compounds carry a documented risk of hematotoxicity (specifically methemoglobinemia) upon systemic exposure [3]. Therefore, laboratory personnel must handle this compound under Occupational Safety and Health Administration (OSHA) Hazardous Drug guidelines [3].

Quantitative Data & Disposal Specifications
ParameterValue / SpecificationOperational Causality
Chemical Class Substituted 1,3,5-triazineHigh environmental persistence; resists biological degradation.
Primary Hazard Toxic (Anilino moiety)Risk of hematotoxicity; requires stringent PPE (Double Nitrile, >0.1mm).
Aqueous Solubility LowCannot be flushed; requires organic solvent (e.g., MeOH) for decontamination.
EPA Waste Classification Regulated Hazardous WasteMust be collected in satellite accumulation areas; no drain disposal [1].
Ultimate Disposal High-Temperature IncinerationRequires >1000°C to permanently cleave the triazine ring.

Operational Handling & Waste Segregation

Improper segregation of chemical waste can lead to cross-contamination, dangerous exothermic reactions, and regulatory fines. The American Chemical Society (ACS) and EPA mandate that solid and liquid hazardous wastes be strictly segregated at the point of generation [1] [4].

G A Triazine Waste Generation BA BA A->BA B Solid Waste (Powder/Consumables) D Double-bag in HDPE B->D C Liquid Waste (Organic Solvents) E Halogen-Free Organics C->E F High-Temp Incineration (>1000°C) D->F E->F G Self-Validating LC-MS Swab Test F->G BA->C

Triazine waste segregation and thermal destruction workflow.

Protocol 1: Routine Laboratory Waste Segregation
  • Source Segregation: Separate liquid effluents from solid waste (e.g., pipette tips, weigh boats) immediately at the bench.

  • Liquid Waste Containment: Funnel organic effluents containing the triazine derivative into High-Density Polyethylene (HDPE) carboys. Causality: HDPE resists organic solvent degradation far better than standard plastics, preventing microscopic leaching.

  • Solid Waste Packaging: Place all contaminated consumables into puncture-resistant, double-lined chemical waste bags.

  • Immediate Labeling: Affix a hazardous waste tag the moment the first drop of waste is generated. Causality: This complies with EPA satellite accumulation rules, ensuring the waste is legally tracked and preventing unknown chemical accumulation [1].

Spill Response and Self-Validating Decontamination

A visual inspection is scientifically insufficient to confirm the removal of highly active pharmaceutical intermediates. To build a trustworthy safety environment, decontamination protocols must be self-validating —meaning the procedure itself generates empirical data proving the area is safe.

Protocol 2: Self-Validating Spill Decontamination
  • Initial Containment & PPE: Isolate the spill area. Personnel must don double nitrile gloves, a disposable lab coat, and a fitted N95/P100 respirator if bulk powder is aerosolized.

  • Solvent Solubilization: Do not use water. Apply a 70/30 mixture of Methanol/Water to the spill. Causality: The compound's low aqueous solubility means water alone will simply spread the powder. Methanol ensures the compound dissolves completely into the absorbent matrix.

  • Absorption: Wipe the area with absorbent chemical pads, working from the outer perimeter inward to prevent spreading. Place used pads into the solid hazardous waste stream.

  • The Validation Step (Critical): Swab the decontaminated surface with a clean, methanol-wetted swab. Extract the swab in 1 mL of HPLC-grade methanol and analyze via LC-MS or HPLC-UV (monitoring at ~254 nm for the highly conjugated triazine core). Causality: A quantitative LC-MS swab test guarantees the residual API is below the Occupational Exposure Limit (OEL) before normal laboratory work resumes.

Ultimate Disposal: Thermal Degradation

Because 1,3,5-triazines cannot be poured down the drain [4] and will not naturally degrade in landfills, the only scientifically and legally viable method for ultimate disposal is high-temperature incineration[2].

Pathway Parent 4-Ethoxy-6-(4-methoxyanilino)- 1,3,5-triazin-2(1H)-one Thermal Thermal Oxidation Parent->Thermal Ring Triazine Ring Cleavage Thermal->Ring Aniline Anilino Group Oxidation Thermal->Aniline CO2 CO2 & H2O Ring->CO2 NOx NOx Gases (Scrubbed) Ring->NOx Aniline->CO2 Aniline->NOx

Mechanistic thermal degradation pathway of substituted 1,3,5-triazines.

When exposed to temperatures exceeding 1000°C in a commercial hazardous waste incinerator, the stable triazine ring is finally cleaved. The carbon and hydrogen atoms are oxidized into carbon dioxide and water, while the nitrogen atoms (from both the triazine core and the anilino group) are converted into NOx gases. These gases are subsequently captured by the facility's alkaline scrubbers, ensuring zero toxic release into the atmosphere.

References

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." Stanford University. [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Fact Sheet – Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and Triazine Derivatives." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs." OSHA.gov. [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org. [Link]

Personal protective equipment for handling 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and chemical safety, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized heterocyclic compounds like 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one , safety protocols must be engineered around the molecule's specific physicochemical properties and biological reactivity.

This guide provides a comprehensive, self-validating operational framework for researchers handling this compound, ensuring that every safety measure is logically grounded in the molecule's structural hazards.

Mechanistic Hazard Profile & Causality

To design an effective containment strategy, we must first deconstruct the molecule to understand why it poses a risk.

4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one consists of a tautomeric 1,3,5-triazin-2(1H)-one core [3] linked to a 4-methoxyanilino moiety.

  • Systemic Toxicity (The Anilino Pharmacophore): The 4-methoxyanilino group is a highly privileged pharmacophore frequently utilized in potent apoptosis inducers and kinase inhibitors [1]. Accidental systemic exposure can lead to unintended cellular apoptosis or kinase interference. Furthermore, analogous compounds containing the 4-methoxyanilino group are classified under Acute Toxicity Category 4 (oral, dermal, inhalation) [2].

  • Dermal Sensitization & Penetration: The presence of the ethoxy and methoxy groups increases the molecule's lipophilicity. While the neat powder poses a primary inhalation risk, dissolving this compound in common biological assay solvents (like DMSO) creates a high-risk dermal penetration vector. DMSO will rapidly carry the lipophilic portions of the molecule through the stratum corneum.

  • Environmental Persistence: Triazine derivatives are notoriously stable in aqueous environments and exhibit high aquatic toxicity (Aquatic Acute 1) [2, 4]. Disposal plans must rely on oxidative destruction rather than simple dilution.

Quantitative Safety & PPE Specifications

Based on the mechanistic hazard profile, PPE must shift dynamically depending on the physical state of the compound (dry powder vs. solution).

Operational StateHazard VectorRequired PPE ComponentMaterial / Standard SpecificationCausality & Breakthrough Data
Neat Powder Inhalation of fine particulatesRespiratory ProtectionNIOSH N95, P100, or FFP3 respiratorTriazine powders are prone to electrostatic scattering. Particulate filters prevent alveolar deposition.
Neat Powder Dermal contactPrimary GlovesNitrile (Minimum 0.11 mm thickness)Sufficient for dry powder handling; prevents sensitization from the anilino moiety.
In Solution (DMSO/DMF) Rapid dermal absorptionDouble Gloving SystemInner: Nitrile (0.11 mm)Outer: Neoprene or Butyl (0.3 mm)DMSO rapidly degrades standard nitrile. Neoprene/Butyl provides a >30-minute breakthrough barrier against the carrier solvent.
All States Ocular exposureEye ProtectionANSI Z87.1 Chemical Splash GogglesPrevents severe eye damage associated with localized apoptosis induction in corneal tissue.

Self-Validating Operational Protocol

A robust safety protocol must be self-validating —meaning step N inherently verifies the success of step N−1 . Do not proceed to the next step unless the validation check passes.

Phase 1: Pre-Operational Setup & Containment Validation
  • Establish Engineering Controls: Conduct all powder handling inside a HEPA-filtered balance enclosure or Class II Type B2 Biological Safety Cabinet (BSC).

  • Validation Check (Airflow): Before opening the chemical container, use a smoke pencil or a dynamic airflow indicator at the sash opening. Causality: Visualizing the inward directional airflow guarantees that the negative pressure environment is actively capturing particulates, validating the engineering control before exposure occurs.

  • Static Mitigation: Place an anti-static ionizer bar next to the analytical balance. Causality: Triazin-2(1H)-ones can hold static charges, leading to sudden aerosolization when a spatula approaches. Neutralizing the charge prevents airborne contamination.

Phase 2: Handling & Solubilization
  • Donning PPE: Apply the double-glove system. Tape the cuffs of the inner glove to your lab coat sleeves to prevent wrist exposure.

  • Weighing: Tare the vial inside the enclosure. Transfer the 4-Ethoxy-6-(4-methoxyanilino)-1,3,5-triazin-2(1H)-one using a grounded, stainless-steel spatula.

  • Solubilization: Add the carrier solvent (e.g., DMSO) inside the enclosure. Cap the vial tightly before vortexing.

  • Validation Check (Seal Integrity): Invert the capped vial over a piece of dry indicator paper (or standard filter paper) for 5 seconds. Causality: This instantly validates the integrity of the vial seal before it is removed from the primary containment zone, preventing undetected micro-spills on open benchtops.

Phase 3: Decontamination & Doffing
  • Tripartite Surface Decontamination:

    • Step 1 (Solvent): Wipe the balance and spatulas with an ethanol/water (70/30) wipe to dissolve residual compound.

    • Step 2 (Oxidation): Wipe with a 10% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidatively cleaves the anilino-triazine bond, neutralizing the biological activity of the pharmacophore.

    • Step 3 (Rinse): Wipe with DI water to remove bleach residue.

  • Validation Check (Decontamination): Swab the work area with a fresh, damp white filter paper. If any discoloration is observed, repeat the tripartite wipe.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove the inner gloves only after closing the sash.

Spill Response & Disposal Plan

Spill Response (Powder): Do not dry-sweep. Dry sweeping aerosolizes the toxic 4-methoxyanilino particulates. Lightly mist the spill with water containing a non-ionic surfactant (e.g., Triton X-100) to bind the powder. Wipe up with absorbent pads and place in a sealed hazardous waste bag.

Waste Segregation & Disposal: Due to the high aquatic toxicity of substituted triazines [2, 4], aqueous waste containing this compound must never be poured down the drain.

  • Solid Waste: Collect all contaminated PPE, wipes, and empty vials in a rigid, leak-proof container labeled "Toxic Solid Waste: Anilino-Triazine Derivatives."

  • Liquid Waste: Collect organic and aqueous solutions in a compatible high-density polyethylene (HDPE) carboy.

  • Final Destruction: Ensure your waste management contractor routes this specific waste stream for high-temperature incineration (typically >1000°C), which completely destroys the stable triazine ring and prevents environmental accumulation.

Workflow Visualization

Below is the logical workflow mapping the hazard assessment to the physical handling and disposal of the compound.

SafetyWorkflow Start Hazard Assessment 4-methoxyanilino-triazine PPE PPE Donning Double Nitrile/Neoprene & P100 Start->PPE Dictates Containment Primary Containment HEPA Enclosure + Smoke Test PPE->Containment Validates Handling Solution Preparation Solubilization in DMSO Containment->Handling Decon Decontamination Oxidative Cleavage (10% Bleach) Handling->Decon Post-Op Disposal Waste Segregation High-Temp Incineration Decon->Disposal

Caption: Self-validating operational workflow for handling 4-methoxyanilino-triazine derivatives.

References

  • Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration. Journal of Medicinal Chemistry - ACS Publications. 1

  • ALPHA-(4-METHOXYANILINO)-P-CRESOL — Chemical Substance Information. NextSDS.

  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme Connect. 2

  • Simultaneous Determination of Ionization Constants and Isoelectric Points of 12 Hydroxy-s-Triazines by Capillary Zone Electrophoresis and Capillary Isoelectric Focusing. Analytical Chemistry - ACS Publications. 3

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.